3,4-Dimethoxyphenylacetic acid-d2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAXWQRULBZETB-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dimethoxyphenylacetic-2,2-D2 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylacetic-2,2-D2 acid, also known as deuterated homoveratric acid, is the deuterium-labeled form of 3,4-dimethoxyphenylacetic acid (homoveratric acid). This stable isotope-labeled compound serves as an invaluable tool in analytical and metabolic research, particularly in the field of neuropharmacology and drug development. Its chemical inertness and mass shift from the unlabeled analog make it an ideal internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of its properties, synthesis, applications, and its role in the context of dopamine metabolism.
Chemical and Physical Properties
3,4-Dimethoxyphenylacetic-2,2-D2 acid is a white to off-white crystalline powder. The introduction of two deuterium atoms at the alpha-position of the carboxylic acid moiety results in a higher molecular weight compared to its non-deuterated counterpart, which is the key feature for its use as an internal standard.
| Property | Value |
| Chemical Formula | C₁₀H₁₀D₂O₄ |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 19031-58-4 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Experimental Protocols
Synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid
The synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is typically achieved through an acid- or base-catalyzed hydrogen-deuterium exchange reaction at the α-position of the carboxylic acid. The following is a generalized experimental protocol based on established methods for α-deuteration of phenylacetic acid derivatives.
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃) or Deuterated sulfuric acid (D₂SO₄)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid (1.0 g, 5.1 mmol) in deuterium oxide (20 mL).
-
Base-Catalyzed Exchange: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 g).
-
Reflux: Heat the mixture to reflux and maintain for 24-48 hours to allow for complete hydrogen-deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the singlet corresponding to the α-protons.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture to a pH of ~2 with a dilute solution of deuterated sulfuric acid in D₂O.
-
Extraction: Extract the product from the aqueous solution with three portions of diethyl ether (3 x 30 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 3,4-Dimethoxyphenylacetic-2,2-D2 acid as a white crystalline solid.
Quantitative Analysis of Dopamine Metabolites using 3,4-Dimethoxyphenylacetic-2,2-D2 Acid as an Internal Standard
This protocol outlines the use of 3,4-Dimethoxyphenylacetic-2,2-D2 acid as an internal standard for the quantification of homoveratric acid (HVA), a key dopamine metabolite, in biological samples (e.g., plasma, urine, or cerebrospinal fluid) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Methods:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of a known concentration of 3,4-Dimethoxyphenylacetic-2,2-D2 acid solution (internal standard).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Homoveratric acid (HVA): [M-H]⁻ precursor ion → product ion
-
3,4-Dimethoxyphenylacetic-2,2-D2 acid (Internal Standard): [M-H]⁻ precursor ion → product ion
-
-
Data Analysis:
The concentration of HVA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of HVA and a fixed concentration of the internal standard.
Data Presentation
The use of a deuterated internal standard like 3,4-Dimethoxyphenylacetic-2,2-D2 acid significantly improves the accuracy and precision of quantitative assays. Below is a table summarizing typical performance characteristics of an LC-MS/MS method for HVA analysis using this internal standard.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
Signaling Pathway
Homoveratric acid is a major terminal metabolite of dopamine, a critical neurotransmitter in the central nervous system. The metabolic pathway involves two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO).
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of dopamine metabolites using a deuterated internal standard.
Conclusion
3,4-Dimethoxyphenylacetic-2,2-D2 acid is an essential tool for researchers in neuropharmacology and clinical diagnostics. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for dopamine metabolites. Understanding its properties, synthesis, and application in the context of dopamine's metabolic pathways is crucial for advancing research into neurological disorders and the development of novel therapeutics.
A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Homoveratric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of deuterated homoveratric acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the use of isotopically labeled compounds. This document outlines the key properties, experimental protocols for synthesis and analysis, and relevant biochemical pathways.
Introduction
Homoveratric acid, also known as (3,4-dimethoxyphenyl)acetic acid, is a phenylacetic acid derivative and a known human metabolite.[1] Its deuterated analogues are valuable tools in various scientific disciplines, including pharmaceutical research, metabolic studies, and analytical chemistry.[2][3][4] The substitution of hydrogen with its stable isotope, deuterium, can alter the physicochemical properties of the molecule, which can be leveraged for mechanistic studies, improving pharmacokinetic profiles (the kinetic isotope effect), and as internal standards in quantitative mass spectrometry.[5][6]
This guide will focus on the properties of homoveratric acid deuterated at various positions, providing a comparative analysis with its non-deuterated counterpart.
Physical and Chemical Properties
The introduction of deuterium atoms into the homoveratric acid structure results in a predictable increase in molecular weight and can subtly influence other physical and chemical properties. The following tables summarize these properties.
Table 1: General Properties of Homoveratric Acid and its Deuterated Analogues
| Property | Homoveratric Acid (Non-deuterated) | Deuterated Homoveratric Acid (Representative) |
| Synonyms | (3,4-Dimethoxyphenyl)acetic acid | - |
| Molecular Formula | C₁₀H₁₂O₄[1][7][8] | e.g., C₁₀H₁₁DO₄ (carboxyl-d) |
| Molecular Weight | 196.20 g/mol [1][7][8] | Increases by ~1.006 Da per D atom |
| Appearance | Light beige or white to light yellow solid/powder[7] | Expected to be similar |
| CAS Number | 93-40-3[8] | Varies with deuteration pattern |
Table 2: Physicochemical Data of Homoveratric Acid and Predicted Data for its Deuterated Forms
| Property | Homoveratric Acid (Non-deuterated) | Carboxyl-d Homoveratric Acid | Methylene-d₂ Homoveratric Acid |
| Molecular Weight ( g/mol ) | 196.20 | 197.21 | 198.21 |
| Melting Point (°C) | 96 - 101 | Expected to be similar | Expected to be similar |
| Boiling Point (°C) | 327 | Expected to be similar | Expected to be similar |
| pKa | ~4.34[7] | Expected to be slightly higher (~4.8)[9] | ~4.34 |
| Solubility | Very soluble in water[7] | Expected to have subtly different solubility in hydrogen-bonding solvents[10] | Expected to be very similar |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of deuterated homoveratric acid are crucial for its application in research.
This protocol describes a straightforward method for deuterating the carboxylic acid group via hydrogen-deuterium exchange.
Materials:
-
Homoveratric acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous solvent (e.g., dioxane or THF)
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Dissolve 1 gram of homoveratric acid in a minimal amount of anhydrous dioxane in a round-bottom flask.
-
Add a 10-fold molar excess of deuterium oxide (D₂O) to the solution.
-
Stir the mixture at room temperature for 12 hours to allow for H/D exchange at the carboxylic acid position.
-
Remove the solvent and excess D₂O under reduced pressure using a rotary evaporator.
-
To ensure complete exchange, re-dissolve the residue in a fresh portion of D₂O and repeat the evaporation step. This is typically done three times.
-
Dry the resulting solid under a high vacuum for 24 hours to yield carboxyl-d homoveratric acid.
-
Confirm the isotopic enrichment and purity using NMR spectroscopy and mass spectrometry.
NMR is a primary technique for confirming the position and extent of deuteration.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the deuterated homoveratric acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
For carboxyl-d homoveratric acid, the characteristic broad singlet for the carboxylic acid proton (typically >10 ppm) will be significantly diminished or absent.
-
Integration of the remaining proton signals relative to a known internal standard can be used to quantify the extent of deuteration.
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon atom of the deuterated functional group (e.g., the carboxyl carbon) will exhibit a triplet multiplicity due to C-D coupling if observed under appropriate conditions.
Mass spectrometry is used to confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.
Instrumentation:
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Procedure:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Compare the mass of the molecular ion ([M-H]⁻ or [M+H]⁺) of the deuterated sample to the non-deuterated homoveratric acid.
-
The mass shift should correspond to the number of deuterium atoms incorporated (approximately 1.006 Da per deuterium). For example, the [M-H]⁻ ion for carboxyl-d homoveratric acid should appear at m/z ≈ 196.08, compared to ≈ 195.07 for the non-deuterated compound.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for synthesizing and analyzing deuterated homoveratric acid, and its place within a relevant metabolic pathway.
Caption: Experimental workflow for the synthesis and analysis of deuterated homoveratric acid.
Caption: Simplified metabolic context of homovanillic acid and the utility of its deuterated analogues.
References
- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. Studies with deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments | MDPI [mdpi.com]
- 5. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 6. An overview of hydrogen deuterium exchange mass spectrometry (HDX-MS) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoveratric acid(93-40-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. faculty.tru.ca [faculty.tru.ca]
- 10. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
An In-depth Technical Guide to 3,4-Dimethoxyphenylacetic-2,2-D2 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylacetic-2,2-D2 acid (CAS Number: 19031-58-4) is the deuterium-labeled form of 3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid. This stable isotope-labeled compound is a valuable tool in pharmaceutical research and development, particularly in studies involving drug metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. Its non-deuterated counterpart, homoveratric acid, is a known metabolite of dopamine, a critical neurotransmitter. The strategic incorporation of deuterium at the alpha-position of the carboxylic acid provides a means to investigate the kinetic isotope effect on metabolic pathways and enhance the analytical tracking of the molecule in biological systems.
This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylacetic-2,2-D2 acid, including its physicochemical properties, synthesis, applications in research, and its role in relevant biological pathways.
Data Presentation
Physicochemical Properties
| Property | 3,4-Dimethoxyphenylacetic-2,2-D2 Acid | 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) |
| CAS Number | 19031-58-4[1] | 93-40-3 |
| Molecular Formula | C₁₀H₁₀D₂O₄[1] | C₁₀H₁₂O₄ |
| Molecular Weight | 198.21 g/mol [1] | 196.20 g/mol |
| Appearance | Crystals[1] | White to beige powder |
| Melting Point | Not specified | 96-98 °C |
Isotopic Purity
| Property | Value |
| Isotopic Enrichment | Typically ≥98 atom % D |
Experimental Protocols
Synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid
A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids can be adapted for the preparation of 3,4-Dimethoxyphenylacetic-2,2-D2 acid from the corresponding malonic acid derivative. This method relies on hydrogen/deuterium exchange and subsequent decarboxylation in the presence of deuterium oxide (D₂O)[2].
Materials:
-
Diethyl 2-(3,4-dimethoxybenzyl)malonate
-
Potassium hydroxide (KOH)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Hydrochloric acid (HCl) in D₂O
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis of the Malonic Ester: Diethyl 2-(3,4-dimethoxybenzyl)malonate is hydrolyzed to the corresponding dicarboxylic acid by refluxing with an excess of potassium hydroxide in a mixture of ethanol and water.
-
Hydrogen/Deuterium Exchange and Decarboxylation: The resulting potassium salt of the dicarboxylic acid is isolated and then heated in D₂O. The acidic protons at the α-position undergo exchange with deuterium from the solvent. Upon acidification with HCl in D₂O and continued heating, decarboxylation occurs to yield 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
-
Purification: The product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization.
Pharmacokinetic Study Protocol using 3,4-Dimethoxyphenylacetic-2,2-D2 Acid
This protocol outlines a typical pharmacokinetic study in a preclinical animal model to compare the metabolic fate of the deuterated versus the non-deuterated compound.
Objective: To determine and compare the pharmacokinetic profiles of 3,4-Dimethoxyphenylacetic-2,2-D2 acid and 3,4-Dimethoxyphenylacetic acid.
Materials:
-
3,4-Dimethoxyphenylacetic-2,2-D2 acid
-
3,4-Dimethoxyphenylacetic acid
-
Test subjects (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Internal standard (a structurally similar compound, ideally a different isotopologue)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Animal Dosing: A cohort of rats is divided into two groups. One group receives a single oral or intravenous dose of 3,4-Dimethoxyphenylacetic-2,2-D2 acid, and the other group receives an equimolar dose of 3,4-Dimethoxyphenylacetic acid.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: An appropriate LC-MS/MS method is developed and validated for the simultaneous quantification of the deuterated and non-deuterated compounds and their potential metabolites.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated for both compounds using non-compartmental analysis.
Signaling Pathways and Biological Relevance
3,4-Dimethoxyphenylacetic acid (homoveratric acid) is a key metabolite in the degradation pathway of dopamine, a crucial neurotransmitter involved in motor control, motivation, reward, and cognitive function. Dysregulation of dopamine signaling is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.
The metabolic breakdown of dopamine is primarily carried out by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The action of these enzymes leads to the formation of several metabolites, including homovanillic acid (HVA), for which homoveratric acid is a precursor.
The use of 3,4-Dimethoxyphenylacetic-2,2-D2 acid in metabolic studies allows researchers to trace the fate of this metabolite with high precision. The deuterium label can influence the rate of enzymatic reactions (the kinetic isotope effect), providing insights into the rate-limiting steps of dopamine metabolism.
Experimental Workflow
The general workflow for utilizing 3,4-Dimethoxyphenylacetic-2,2-D2 acid in a research setting, from synthesis to data analysis, is depicted below.
Logical Relationships in Drug Development
The use of deuterated compounds like 3,4-Dimethoxyphenylacetic-2,2-D2 acid is an integral part of modern drug development, offering a strategic advantage in understanding and optimizing new chemical entities.
References
Commercial Suppliers of Homoveratric Acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of homoveratric acid-d2, also known as (3,4-Dimethoxyphenyl)acetic-2,2-d2 acid. This deuterated internal standard is a critical tool for accurate quantification in mass spectrometry-based analyses, particularly in metabolomics, pharmacokinetic studies, and clinical diagnostics related to dopamine metabolism.
Introduction to Homoveratric Acid-d2
Homoveratric acid is a metabolite of dopamine, and its levels can be indicative of various neurological and physiological states. The deuterated analog, homoveratric acid-d2, serves as an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectra, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis.
Commercial Availability and Specifications
Several reputable suppliers offer high-quality homoveratric acid-d2 for research purposes. The following tables summarize the key quantitative data from various commercial sources to facilitate comparison and procurement.
Supplier and Product Information
| Supplier | Product Name | Catalog Number | CAS Number |
| LGC Standards | (3,4-Dimethoxyphenyl)acetic-Alpha,Alpha-d2 Acid | TRC-H669521-10MG | 19031-58-4 |
| (3,4-Dimethoxyphenyl)acetic-alpha,alpha-d2 Acid | CDN-D-1941 | 19031-58-4 | |
| A2S | (3,4-Dimethoxyphenyl)acetic Acid 2,2-D2 | D509 | 19031-58-4 |
| CDN Isotopes | (3,4-Dimethoxyphenyl)acetic-alpha,alpha-d2 Acid | D-1941 | 19031-58-4 |
| MedChemExpress | 3,4-Dimethoxyphenylacetic acid-d2 | HY-134819S | 19031-58-4 |
| Pharmaffiliates | (3,4-Dimethoxyphenyl)acetic-2,2 D2 Acid | PAPST005420 | 19031-58-4 |
Quantitative Specifications
| Supplier/Product | Isotopic Enrichment | Chemical Purity | Molecular Formula | Molecular Weight |
| LGC Standards (CDN-D-1941) | 98 atom % D[1] | min 98%[1] | C₁₀H₁₀D₂O₄ | 198.21 g/mol [1] |
| CDN Isotopes (D-1941) | 98 atom % D[2] | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol [2] |
| A2S (D509) | Not Specified | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol [3] |
| MedChemExpress (HY-134819S) | Not Specified | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol |
| Pharmaffiliates (PAPST005420) | Not Specified | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol [4] |
Experimental Protocols
The primary application of homoveratric acid-d2 is as an internal standard in quantitative mass spectrometry. Below is a detailed, generalized protocol for its use in an LC-MS/MS assay for the analysis of dopamine metabolites in biological samples.
General Protocol for Quantification of Homoveratric Acid using Homoveratric Acid-d2 Internal Standard by LC-MS/MS
1. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of non-labeled homoveratric acid and homoveratric acid-d2 (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. Store at -20°C or below.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the homoveratric acid stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a fixed concentration of the homoveratric acid-d2 internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
2. Sample Preparation:
-
The choice of sample preparation method will depend on the biological matrix (e.g., plasma, urine, cerebrospinal fluid, tissue homogenate). Common techniques include:
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile or methanol) containing the homoveratric acid-d2 internal standard to the sample in a 3:1 or 4:1 ratio. Vortex thoroughly and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and add an immiscible organic solvent containing the internal standard. Vortex to facilitate extraction of the analyte and internal standard into the organic phase. After phase separation (often aided by centrifugation), the organic layer is collected, evaporated to dryness, and reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample (to which the internal standard has been added) onto the cartridge. Wash the cartridge to remove interferences, and then elute the analyte and internal standard with a suitable solvent. The eluate is then evaporated and reconstituted.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is typically used for the separation of dopamine and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is commonly employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for both homoveratric acid and homoveratric acid-d2 need to be optimized.
-
Homoveratric Acid: Monitor the transition from the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) to a specific product ion.
-
Homoveratric Acid-d2: Monitor the corresponding transition for the deuterated standard.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample and calibration standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard like homoveratric acid-d2.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Simplified Metabolic Pathway of Homoveratric Acid
This diagram shows a simplified metabolic pathway illustrating the relationship between dopamine and homoveratric acid. Homoveratric acid is a downstream metabolite formed through the action of catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).
Caption: Simplified metabolic pathway involving homoveratric acid.
References
An In-depth Technical Guide on the Isotopic Purity of 3,4-Dimethoxyphenylacetic-2,2-D2 acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 3,4-Dimethoxyphenylacetic-2,2-D2 acid, a deuterated analog of homoveratric acid. This document outlines the significance of isotopic purity in research and development, details the analytical methodologies for its determination, and presents a plausible synthetic route. The information is intended to assist researchers in the accurate application and quality assessment of this stable isotope-labeled compound.
Introduction
3,4-Dimethoxyphenylacetic-2,2-D2 acid is a valuable tool in various scientific disciplines, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification. The substitution of two hydrogen atoms with deuterium at the α-position to the carboxylic acid offers a significant mass shift, enabling its distinction from the endogenous, non-labeled counterpart. The utility of this deuterated standard is fundamentally dependent on its isotopic and chemical purity. High isotopic enrichment is critical to minimize cross-talk between the analyte and the standard, ensuring the accuracy of quantitative analyses.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available 3,4-Dimethoxyphenylacetic-2,2-D2 acid is typically high, ensuring its suitability for sensitive analytical applications. The data presented below is a summary of typical specifications from various suppliers.
| Parameter | Specification |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% |
Table 1: Summary of typical quantitative data for 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
Experimental Protocols
The determination of isotopic purity relies on robust analytical techniques capable of differentiating between the deuterated and non-deuterated forms of the molecule. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic enrichment. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated (D2), partially deuterated (D1), and non-deuterated (D0) species can be determined.
Methodology:
-
Sample Preparation: A stock solution of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Analysis: The sample is infused directly into the ESI source, or injected via a liquid chromatography system. The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Data Acquisition: A full scan mass spectrum is acquired over a mass range that includes the molecular ions of the D0, D1, and D2 species (approximately m/z 195 to 200).
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The theoretical exact masses are:
-
D0 ([C₁₀H₁₁O₄]⁻): 195.0657
-
D1 ([C₁₀H₁₀DO₄]⁻): 196.0720
-
D2 ([C₁₀H₉D₂O₄]⁻): 197.0783 The relative peak areas of these ions are used to calculate the isotopic purity. Corrections for the natural abundance of ¹³C are applied for accurate quantification.
-
Determination of Isotopic Purity by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the presence of residual protons at the deuterated positions. The absence or significant reduction of the signal corresponding to the α-protons confirms high isotopic enrichment.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Analysis: A standard ¹H NMR spectrum is acquired.
-
Data Interpretation: The spectrum of the non-deuterated 3,4-Dimethoxyphenylacetic acid shows a characteristic singlet for the two α-protons (CH₂) at approximately 3.6 ppm. In the spectrum of the deuterated compound, the intensity of this signal will be significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual α-proton signal to the integral of a non-deuterated, stable signal in the molecule, such as the methoxy protons.
Synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 acid
While specific, proprietary synthesis methods may vary between manufacturers, a plausible and common approach for introducing deuterium at the α-position of a carboxylic acid involves base-catalyzed H/D exchange in a deuterated solvent.
Plausible Synthetic Protocol:
-
Starting Material: 3,4-Dimethoxyphenylacetic acid (homoveratric acid).
-
Reagents: Sodium methoxide (NaOMe), Deuterium oxide (D₂O), and Deuterated methanol (MeOD).
-
Procedure: a. 3,4-Dimethoxyphenylacetic acid is dissolved in deuterated methanol (MeOD). b. A catalytic amount of a strong base, such as sodium methoxide, is added to the solution. c. The mixture is heated to reflux and stirred for an extended period (e.g., 24-48 hours) to facilitate the exchange of the acidic α-protons with deuterium from the solvent. d. The reaction is monitored by ¹H NMR or mass spectrometry to assess the extent of deuteration. e. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. f. The residue is dissolved in D₂O and the solution is acidified with a deuterated acid (e.g., DCl in D₂O) to precipitate the deuterated carboxylic acid. g. The product is collected by filtration, washed with cold D₂O, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to achieve high chemical purity.
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.
Caption: Workflow for Isotopic Purity Determination by ¹H NMR Spectroscopy.
Caption: Plausible Synthetic Pathway for 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
Role of homoveratric acid as a human metabolite
An In-Depth Technical Guide on Homoveratric Acid as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoveratric acid, systematically known as (3,4-dimethoxyphenyl)acetic acid, is a human metabolite that has garnered interest primarily due to its association with the metabolism of certain xenobiotic compounds and its structural similarity to key neurotransmitter metabolites.[1] As a phenylacetic acid derivative, its presence in human biological fluids can be indicative of exposure to specific exogenous substances or, potentially, yet-to-be-fully-elucidated endogenous metabolic processes.
This technical guide provides a comprehensive overview of the current scientific understanding of homoveratric acid's role as a human metabolite. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its biochemical profile, metabolic pathways, analytical methodologies for its detection, and its potential clinical significance. The guide aims to consolidate the available data to facilitate further research and application in relevant fields.
Biochemical Profile
Homoveratric acid is an organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] It is characterized by a phenylacetic acid core with two methoxy groups substituted at the 3 and 4 positions of the benzene ring.[1] It is also known by its synonym, 3,4-dimethoxyphenylacetic acid.[1]
While structurally similar to homovanillic acid (HVA), a major metabolite of dopamine, homoveratric acid is distinguished by the presence of a second methoxy group in place of a hydroxyl group. This seemingly minor difference has significant implications for its metabolic origin and biological role, as it is not a direct downstream metabolite of dopamine in the canonical catecholamine pathway.
Homoveratric acid is known to be a human urinary metabolite and a xenobiotic metabolite.[1] It has also been identified in certain plants, such as those of the Zingiber officinale (ginger) and Olea europaea (olive) species.[1]
Metabolic Pathways
The primary and most well-documented metabolic pathway for the formation of homoveratric acid in humans is through the biotransformation of the xenobiotic compound 3,4-dimethoxyphenylethylamine (DMPEA).[2] DMPEA, also known as homoveratrylamine, has been investigated for its potential association with certain neurological conditions.[3]
The metabolism of DMPEA to homoveratric acid is a two-step enzymatic process:
-
Oxidative Deamination: Monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters, catalyzes the initial conversion of DMPEA to 3,4-dimethoxyphenylacetaldehyde.[2][4][5]
-
Oxidation: The intermediate aldehyde is then rapidly oxidized to the carboxylic acid, homoveratric acid, by aldehyde dehydrogenase (ALDH).[2][6] Aldehyde oxidase (AO) may also contribute to this final oxidation step.[2][7]
Currently, there is limited evidence to support a significant endogenous metabolic pathway for the synthesis of homoveratric acid in humans independent of xenobiotic precursors like DMPEA.
Role as a Human Metabolite
Xenobiotic Metabolite
The primary role of homoveratric acid as a human metabolite is as a product of xenobiotic metabolism.[1][8][9] Its detection in human urine or plasma is often linked to the ingestion or exposure to its precursor, DMPEA.[3] DMPEA itself can be of exogenous origin, found in certain plant species.
Potential Neurotoxicity
While direct studies on the neurotoxicity of homoveratric acid are scarce, its precursor, DMPEA, has been investigated as a potential neurotoxin.[10] Some endogenous neurotoxins are known to be produced through abnormal metabolism and can affect the central nervous system.[11] The mechanisms of neurotoxicity for some compounds involve the generation of reactive intermediates during their metabolism.[5][11][12] The metabolic pathway from DMPEA to homoveratric acid proceeds via a reactive aldehyde intermediate, 3,4-dimethoxyphenylacetaldehyde.[2] Aldehyde intermediates of neurotransmitter metabolism have been implicated in cellular toxicity.[6] However, further research is needed to determine if homoveratric acid or its immediate precursor aldehyde exhibits significant neurotoxic effects in humans.
Analytical Methodologies
The quantitative analysis of homoveratric acid in biological matrices such as urine, plasma, and cerebrospinal fluid (CSF) is typically performed using chromatographic techniques coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds.[13] For non-volatile compounds like homoveratric acid, a derivatization step is necessary to increase volatility and improve chromatographic properties.[14][15][16]
References
- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 5. The dynamics of autism spectrum disorders: how neurotoxic compounds and neurotransmitters interact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of xenobiotics of human environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Neurotoxic effects of perfluoroalkyl acids: Neurobehavioral deficit and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 12. Plasma and cerebrospinal fluid concentration of phenylacetic acid in humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CONVERSION OF DOPAMINE TO 3,4-DIMETHOXYPHENYLACETIC ACID IN SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with stable isotope-labeled internal standards (SIL-IS) in quantitative analysis. The use of SIL-IS is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based applications, offering unparalleled accuracy and precision. This guide will delve into the synthesis of these standards, their practical implementation in experimental workflows, and the significant advantages they provide in data quality.
Core Principles of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the SIL-IS is added to a sample at the earliest stage of preparation.[1] Because the SIL-IS is chemically identical to the analyte of interest, it behaves nearly identically during sample extraction, purification, and analysis.[1] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1]
The use of a SIL-IS is widely regarded as the gold standard for quantitative bioanalysis.[2] It provides a level of accuracy and precision that is difficult to obtain with other internal standardization methods, such as the use of a structural analog. While a structural analog may have similar chemical properties, it will not behave identically during chromatography and ionization, leading to potential inaccuracies in quantification.
Data Presentation: The Impact of SIL-IS on Analytical Performance
The inclusion of a SIL-IS in a quantitative assay significantly improves its performance by compensating for various sources of error, most notably matrix effects and variability in sample recovery. Matrix effects arise from co-eluting endogenous components in a biological sample that can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[3]
The following tables summarize quantitative data from various studies, clearly demonstrating the enhanced precision and accuracy achieved when using SIL-IS compared to methods without an internal standard or with a non-isotope-labeled (analog) internal standard.
Table 1: Comparison of Accuracy and Precision for the Quantification of Lapatinib in Human Plasma
| Internal Standard Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Zileuton (Analog IS) | 5 | 5.1 | 102.0 | 5.8 |
| 15 | 15.4 | 102.7 | 4.5 | |
| 150 | 152.1 | 101.4 | 3.2 | |
| 4000 | 4080 | 102.0 | 2.5 | |
| Lapatinib-d3 (SIL-IS) | 5 | 5.0 | 100.0 | 4.2 |
| 15 | 14.9 | 99.3 | 3.1 | |
| 150 | 151.2 | 100.8 | 2.1 | |
| 4000 | 3988 | 99.7 | 1.8 |
Data adapted from a study on the quantification of lapatinib in human plasma.[4]
Table 2: Comparative Performance for the Quantification of an Analyte with Different Internal Standards
| Internal Standard | Mean Bias (%) | Standard Deviation (%) |
| Analog Internal Standard | 96.8 | 8.6 |
| SIL Internal Standard | 100.3 | 7.6 |
Statistical analysis showed that the variance using the SIL internal standard was significantly lower, indicating a significant improvement in precision.[5]
Table 3: Comparison of Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs) Analysis
| Parameter | With Isotope Dilution (SIL-IS) | Without Internal Standard |
| Accuracy (% Recovery) | 80-120% | 60-140% |
| Precision (% RSD) | <15% | >20% |
Data adapted from a study on the analysis of PAHs using GC/MS.[6]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of SIL-IS in quantitative assays. This section provides methodologies for key applications.
This protocol outlines the key steps for quantifying a target protein in a complex biological sample like human plasma using a SIL peptide internal standard.[2]
1. Standard Selection and Preparation:
-
Select a proteotypic peptide unique to the target protein.
-
Synthesize or obtain a high-purity stable isotope-labeled version of this peptide (e.g., with one ¹³C/¹⁵N-labeled Arginine or Lysine). This is the SIL internal standard.
-
Accurately determine the concentration of the SIL peptide stock solution.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Aliquot a precise volume (e.g., 10 µL) of plasma into a microcentrifuge tube.
-
Add a known, fixed amount of the SIL peptide internal standard to each plasma sample. This is a critical step for accurate quantification.[2]
-
Add denaturation buffer (e.g., 8M Urea) to unfold the proteins.[2]
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide to prevent refolding.[2]
3. Protein Digestion:
-
Dilute the denatured sample to reduce the urea concentration (typically <2M) to ensure enzyme activity.[2]
-
Add a protease, most commonly trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C to digest the proteins into peptides.[2]
4. Peptide Cleanup:
-
Acidify the digest to stop the enzymatic reaction.
-
Use a solid-phase extraction (SPE) C18 cartridge or tip to desalt and concentrate the peptides, removing interfering substances.[2]
-
Elute the peptides and dry them completely using a vacuum centrifuge.[2]
5. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent for LC-MS analysis.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. This involves selecting specific precursor-to-fragment ion transitions for both the endogenous ("light") peptide and the SIL ("heavy") peptide.[2]
6. Data Analysis:
-
Integrate the peak areas of the light and heavy peptides.
-
Calculate the peak area ratio (Endogenous/SIL Standard) for each sample.[2]
-
Generate a calibration curve using known concentrations of the light peptide spiked into a representative matrix.
-
Determine the absolute concentration of the endogenous peptide in the original sample by interpolating its peak area ratio onto the calibration curve.[2]
SILAC is a powerful metabolic labeling strategy for accurate relative and absolute protein quantification.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing the natural amino acids (e.g., L-arginine and L-lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
2. Sample Preparation and Protein Extraction:
-
After the desired experimental treatment, harvest the "light" and "heavy" cell populations.
-
Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the proteins.
3. Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein mixture using trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.
5. Data Analysis:
-
Use specialized software to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides provides a direct measure of the relative abundance of the corresponding protein in the two cell populations.
Mandatory Visualizations
Visual representations of complex workflows and concepts are essential for clear communication in a technical guide.
Conclusion
The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis, providing a level of accuracy and precision that is unmatched by other methods. By effectively compensating for variations in sample preparation and matrix effects, SIL-IS ensures the generation of high-quality, reliable data that is essential for informed decision-making in research, clinical diagnostics, and drug development. The detailed protocols and comparative data presented in this guide underscore the significant advantages of incorporating SIL-IS into analytical workflows.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Utilization of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid as an Internal Standard in LC-MS for Accurate Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, as they exhibit nearly identical physicochemical properties to the analyte of interest. This application note details the use of 3,4-Dimethoxyphenylacetic-2,2-D2 acid (D2-HVA) as an internal standard for the quantification of its non-labeled counterpart, 3,4-Dimethoxyphenylacetic acid, more commonly known as Homovanillic acid (HVA). HVA is a major catecholamine metabolite, and its accurate measurement in biological matrices is crucial for the diagnosis and monitoring of various diseases, including neuroendocrine tumors.[1][2][3][4] The use of a deuterated internal standard like D2-HVA effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to enhanced assay precision and accuracy.[5][6][7][8]
Principle of Operation
3,4-Dimethoxyphenylacetic-2,2-D2 acid is an ideal internal standard for HVA analysis because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer source.[5][8] Due to the mass difference of 2 Daltons, the mass spectrometer can distinguish between the analyte and the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical process can be normalized, resulting in a more robust and reliable quantification.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Homovanillic acid (HVA) using a deuterated internal standard, such as 3,4-Dimethoxyphenylacetic-2,2-D2 acid. The data presented is a representative compilation from various validated bioanalytical methods.[2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linear Range | 0.5 - 100.0 mg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Calibration Model | Linear, 1/x weighting |
Table 2: Accuracy and Precision (Inter- and Intra-day)
| Analyte Concentration | Accuracy (%) | Precision (%CV) |
| Low QC | Within ± 15% | < 15% |
| Medium QC | Within ± 15% | < 15% |
| High QC | Within ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Acceptance Criteria |
| Extraction Recovery | 85.4% - 103.4% | Consistent and reproducible |
| Matrix Effect | Minimal | CV of IS-normalized matrix factor ≤15% |
Table 4: Limit of Quantification (LLOQ)
| Parameter | Typical Value |
| LLOQ | 0.5 mg/L |
Experimental Protocols
This section provides a detailed protocol for a typical "dilute-and-shoot" LC-MS/MS method for the quantification of HVA in urine, using 3,4-Dimethoxyphenylacetic-2,2-D2 acid as an internal standard.[2]
1. Materials and Reagents
-
Homovanillic acid (HVA) analytical standard
-
3,4-Dimethoxyphenylacetic-2,2-D2 acid (D2-HVA)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control urine matrix
2. Standard and Internal Standard Preparation
-
HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.
-
D2-HVA Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D2-HVA in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the HVA stock solution with a 50:50 methanol/water mixture.
-
Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the D2-HVA stock solution with a 50:50 methanol/water mixture.
3. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 20 µL of urine sample, calibration standard, or quality control sample.
-
Add 540 µL of 0.1% formic acid in water.
-
Add 20 µL of the internal standard working solution (e.g., 5 µg/mL D2-HVA).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HVA: Precursor Ion > Product Ion (e.g., m/z 181.1 > 137.1)
-
D2-HVA: Precursor Ion > Product Ion (e.g., m/z 183.1 > 139.1)
-
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies for the specific mass spectrometer being used.
-
Visualizations
The following diagrams illustrate the experimental workflow, the rationale for using a stable isotope-labeled internal standard, and the metabolic context of Homovanillic acid.
References
- 1. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for the Quantitative Analysis of Catecholamine Metabolites Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholamines, including dopamine, epinephrine, and norepinephrine, are crucial neurotransmitters and hormones that regulate a multitude of physiological processes. The accurate quantification of their metabolites—such as metanephrines, normetanephrines, and vanillylmandelic acid (VMA)—in biological matrices is essential for diagnosing certain diseases, monitoring therapeutic interventions, and advancing drug development. This document provides detailed protocols for the quantitative analysis of key catecholamine metabolites in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is critical for correcting matrix effects and ensuring high accuracy and precision in the analytical results.[1]
Catecholamine Biosynthesis and Metabolism
Catecholamines are synthesized from the amino acid tyrosine through a series of enzymatic reactions.[2][3][4] Tyrosine is first converted to L-DOPA, which is then decarboxylated to form dopamine.[2] Dopamine can be further converted to norepinephrine, and subsequently, norepinephrine can be methylated to form epinephrine.[2] The metabolism of catecholamines primarily involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[4][5] COMT catalyzes the O-methylation of catecholamines to form metanephrine (from epinephrine) and normetanephrine (from norepinephrine).[4] MAO is involved in the oxidative deamination of these compounds.[4] The final major metabolite of norepinephrine and epinephrine metabolism is vanillylmandelic acid (VMA).[4]
Experimental Protocols
The following protocols outline the procedures for sample preparation and LC-MS/MS analysis of catecholamine metabolites in plasma and urine.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a rapid and straightforward method for preparing plasma samples.[6]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add the deuterated internal standard solution.
-
Protein Precipitation: Add 150 µL of a precipitation solution (e.g., acetonitrile containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds.
-
Incubation: Let the samples stand at room temperature for 5 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating catecholamine metabolites from urine.[7][8][9]
-
Sample pH Adjustment: Adjust the pH of the urine sample to approximately 6.5 with a suitable buffer.
-
Internal Standard Spiking: Add the deuterated internal standard solution to the pH-adjusted urine sample.
-
SPE Column Conditioning: Condition a weak cation-exchange (WCX) SPE cartridge by washing with methanol followed by equilibration with the appropriate buffer.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interferences. A typical wash sequence includes a mild organic solvent and an acidic buffer.
-
Elution: Elute the analytes of interest from the SPE cartridge using a solvent mixture, such as methanol containing a small percentage of formic acid.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of catecholamine metabolites.
Table 1: Liquid Chromatography Conditions
| Parameter | Typical Setting |
| Column | C18 or Pentafluorophenyl (PFP) column[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate[11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[11] |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | A gradient elution is typically used to separate the analytes. |
| Column Temperature | 25 - 40 °C[6][11] |
| Injection Volume | 5 - 50 µL[6][12] |
Table 2: Mass Spectrometry Conditions
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM)[13] |
| Ion Source Temp. | 250 - 350 °C[11] |
| Capillary Voltage | 3000 - 4000 V |
Table 3: MRM Transitions for Selected Analytes and Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Metanephrine | 180.1 | 148.1[13] | d3-Metanephrine | 183.1 | 168.1[13] |
| Normetanephrine | 166.1 | 134.1[13] | d3-Normetanephrine | 169.1 | 137.2[13] |
| Epinephrine | 184.1 | 166.1 | d6-Epinephrine | 190.1 | 172.1 |
| Norepinephrine | 170.1 | 152.1 | d6-Norepinephrine | 176.1 | 111.1[10] |
| Dopamine | 154.1 | 137.1 | d4-Dopamine | 158.1 | 141.1 |
Quantitative Data Summary
The use of deuterated internal standards allows for robust and accurate quantification. The following tables summarize typical performance characteristics of LC-MS/MS methods for catecholamine metabolite analysis.
Table 4: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linear Range | LLOQ |
| Metanephrine | Plasma | 5.9 - 4090.0 pg/mL[13] | 1 pg/mL |
| Normetanephrine | Plasma | 22.0 - 4386.7 pg/mL[13] | 10 pg/mL |
| Metanephrine | Urine | 0.2 - 27.4 µmol/L[8][9] | 0.2 µmol/L[9] |
| Normetanephrine | Urine | 0.3 - 14.6 µmol/L[8][9] | 0.3 µmol/L[9] |
| Epinephrine | Urine | 0.5 - 250 ng/mL[14] | 0.5 ng/mL[14] |
| Norepinephrine | Urine | 1 - 1000 ng/mL[14] | 1 ng/mL[14] |
| Dopamine | Urine | 10 - 2000 ng/mL[14] | 10 ng/mL[14] |
Table 5: Precision and Accuracy
| Analyte | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Metanephrine | Plasma | < 6% | < 10% | 85 - 115% |
| Normetanephrine | Plasma | < 6% | < 10% | 85 - 115% |
| Metanephrine | Urine | < 5%[8][9] | < 5%[8] | 90 - 110% |
| Normetanephrine | Urine | < 10%[8][9] | < 10%[8] | 90 - 110% |
Table 6: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Metanephrine | Plasma | On-line SPE | > 90% |
| Normetanephrine | Plasma | On-line SPE | > 90% |
| Metanephrine | Urine | SPE | 91 - 114%[8] |
| Normetanephrine | Urine | SPE | 91 - 114%[8] |
Conclusion
The protocols and data presented provide a comprehensive guide for the quantitative analysis of catecholamine metabolites in biological fluids. The combination of robust sample preparation techniques, optimized LC-MS/MS conditions, and the use of deuterated internal standards ensures high-quality, reliable data essential for clinical research and drug development. These methods offer the sensitivity, specificity, and throughput required for demanding applications in the field.
References
- 1. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 5. karger.com [karger.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]
- 12. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS [restek.com]
Application Note: Protocol for Spiking Plasma Samples with Homoveratric Acid-d2 for Quantitative Bioanalysis
Introduction
Quantitative analysis of endogenous molecules in biological matrices, such as plasma, is fundamental in clinical diagnostics, metabolic research, and pharmacokinetic studies. Homoveratric acid (HVA), a major catecholamine metabolite, is a key biomarker for various physiological and pathological states. Accurate quantification of HVA requires a robust analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as homoveratric acid-d2 (HVA-d2), is critical for achieving high accuracy and precision.[1][2][3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it compensates for variability during sample preparation, extraction, and LC-MS/MS analysis, thereby correcting for matrix effects and improving data reliability.[2][4]
This document provides a detailed protocol for the preparation of HVA-d2 standards and the subsequent spiking of these standards into human plasma samples for quantitative bioanalysis.
Materials and Reagents
-
Homoveratric acid-d2 (HVA-d2), analytical standard grade
-
Homoveratric acid (HVA), analytical standard grade
-
Human plasma, blank (K2EDTA as anticoagulant recommended)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Experimental Protocols
This section outlines the step-by-step procedures for preparing stock solutions, working solutions, and spiking plasma samples.
Preparation of HVA-d2 Stock and Working Solutions
2.1.1 HVA-d2 Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of HVA-d2 powder using a calibrated analytical balance.
-
Transfer the powder to a 1.0 mL Class A volumetric flask.
-
Add a small volume of methanol to dissolve the powder completely.
-
Bring the flask to the final volume with methanol.
-
Cap the flask and invert it multiple times to ensure homogeneity.
-
Transfer the solution to a labeled storage vial and store at -20°C.
2.1.2 HVA-d2 Working Internal Standard (IS) Solution (10 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL HVA-d2 primary stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with 50:50 (v/v) methanol:water.
-
Cap and mix thoroughly. This solution will be used to spike all plasma samples, including calibration standards and quality controls.
Preparation of Calibration Standards and Quality Controls (QCs)
Calibration standards and QCs are prepared by spiking blank plasma with known concentrations of the non-labeled analyte (HVA).
-
Prepare a separate primary stock solution of HVA (non-labeled) at 1 mg/mL in methanol.
-
From this stock, perform serial dilutions in 50:50 methanol:water to create a series of working standard solutions that cover the desired calibration range.
-
Spike a small volume (e.g., 5-10 µL) of each HVA working standard into an aliquot of blank plasma to create the calibration curve.
-
Prepare QC samples at low, medium, and high concentrations in the same manner using separately prepared HVA stock solutions.
Protocol for Spiking Plasma Samples
This procedure utilizes a protein precipitation technique, a common and effective method for sample cleanup in bioanalysis.[1][5]
-
Label clean 1.5 mL polypropylene microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the plasma sample (or calibration standard/QC) into the corresponding tube.
-
Add 10 µL of the 10 µg/mL HVA-d2 Working IS Solution to each tube.
-
Vortex each tube for 5-10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The organic solvent precipitates the plasma proteins.[5]
-
Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant (approximately 400 µL) to a new labeled tube or a 96-well plate.
-
The samples are now ready for analysis. Depending on the sensitivity of the LC-MS/MS system, the supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.[3]
Quantitative Data Summary
The following table summarizes the concentrations used in this protocol. Researchers should adjust these values based on the expected endogenous levels of HVA and the sensitivity of their analytical instrumentation.
| Solution/Sample Type | Analyte | Concentration | Solvent/Matrix | Purpose |
| Primary Stock Solution | HVA-d2 | 1.0 mg/mL | Methanol | High-concentration stock for serial dilutions. |
| Working IS Solution | HVA-d2 | 10.0 µg/mL | 50:50 Methanol:Water | Spiking solution for all samples. |
| Final IS Concentration | HVA-d2 | ~244 ng/mL | Processed Plasma | Final concentration of IS in the sample for injection. |
| Calibration Standards | HVA | Variable | Blank Plasma | To construct the standard curve for quantification. |
| Quality Control Samples | HVA | Low, Med, High | Blank Plasma | To assess the accuracy and precision of the method.[7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for spiking plasma with HVA-d2 internal standard and sample preparation.
Internal Standard Correction Principle
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Sample Preparation with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for common sample preparation techniques utilizing deuterated internal standards for quantitative analysis, primarily by mass spectrometry.
Introduction
Deuterated internal standards are the gold standard in quantitative mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from sample preparation to detection, compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] The result is improved accuracy, precision, and robustness of quantitative data.
The selection of an appropriate sample preparation technique is critical for removing interferences from the sample matrix and concentrating the analyte of interest. The most common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the analyte's properties, the sample matrix, and the desired level of cleanliness.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples like plasma and serum.[3] It is often used for its simplicity and speed, especially in high-throughput applications.
Application Note:
Protein precipitation is a crude but effective technique for sample cleanup. It is most suitable for analytes that are highly soluble in the precipitation solvent and when a high degree of matrix removal is not essential. While fast and inexpensive, it may not remove other matrix components like phospholipids, which can cause ion suppression or enhancement in the mass spectrometer.[4] The use of a deuterated internal standard is crucial to compensate for these potential matrix effects.[5]
Experimental Protocol: Protein Precipitation of a Small Molecule Drug from Human Plasma
1. Materials and Reagents:
-
Human plasma (blank and study samples)
-
Deuterated internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Analyte stock solution (for calibration curve and quality controls)
-
Precipitation solvent: Ice-cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
2. Procedure:
-
Pipette 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to each tube and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6]
Application Note:
LLE offers a higher degree of sample cleanup compared to protein precipitation by removing not only proteins but also other polar interferences. The choice of the organic solvent is critical and should be optimized based on the analyte's polarity. LLE can be more time-consuming and labor-intensive than PPT and may be challenging to automate. The use of a deuterated internal standard is essential to correct for any variability in extraction efficiency and potential matrix effects.
Experimental Protocol: Liquid-Liquid Extraction of a Drug from Urine
1. Materials and Reagents:
-
Urine sample (blank and study samples)
-
Deuterated internal standard (IS) working solution
-
Analyte stock solution
-
Extraction solvent: Ethyl acetate (or other suitable immiscible organic solvent)
-
pH adjusting solution (e.g., 1 M HCl or 1 M NaOH)
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
2. Procedure:
-
Pipette 1 mL of urine sample into a 15 mL glass centrifuge tube.
-
Add 50 µL of the deuterated internal standard working solution and vortex briefly.
-
Adjust the pH of the sample as required to optimize the extraction of the analyte (e.g., acidify for acidic drugs, basify for basic drugs).
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while the matrix interferences are washed away.[6]
Application Note:
SPE provides the cleanest extracts among the three common techniques, effectively removing proteins, phospholipids, and other matrix components.[4] This leads to reduced matrix effects and improved assay sensitivity. A wide variety of SPE sorbents are available, allowing for the optimization of the extraction for different analytes and matrices. While highly effective, SPE method development can be more complex and time-consuming. The use of a deuterated internal standard is crucial for correcting any variability in the multi-step SPE process.
Experimental Protocol: Solid-Phase Extraction of a Drug from Plasma
1. Materials and Reagents:
-
Plasma sample
-
Deuterated internal standard (IS) working solution
-
Analyte stock solution
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile)
-
Evaporation system
-
Reconstitution solvent
2. Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the deuterated internal standard working solution. Vortex to mix.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow.
Derivatization
Derivatization is the chemical modification of an analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry.[2][7]
Application Note:
Derivatization is often necessary for analytes that are not readily analyzable in their native form. In the context of deuterated internal standards, it is crucial that both the analyte and the internal standard undergo the same derivatization reaction with similar efficiency.[8] The choice of derivatizing agent depends on the functional groups present on the analyte.[9] For GC-MS analysis, silylation is a common technique to increase volatility and thermal stability.[10] For LC-MS, derivatization can be used to enhance ionization efficiency.[10][11]
Experimental Protocol: Silylation for GC-MS Analysis of Steroids
1. Materials and Reagents:
-
Extracted and dried sample residue
-
Deuterated internal standard (co-extracted with the analyte)
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with inserts
2. Procedure:
-
Ensure the sample extract containing the analyte and deuterated internal standard is completely dry.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Workflow Diagram:
Caption: Derivatization (Silylation) Workflow.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation techniques when used with deuterated internal standards. The data illustrates the effectiveness of these methods in achieving high analyte recovery and precision.
Table 1: Comparison of Sample Preparation Techniques for a Small Molecule Drug in Human Plasma
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | 90 - 105 |
| Precision (%CV) | < 10 | < 15 | < 5 |
| Matrix Effect (%) | 70 - 120 | 85 - 115 | 95 - 105 |
| Relative Speed | Fastest | Moderate | Slowest |
| Selectivity | Low | Moderate | High |
Data are representative and may vary depending on the specific analyte, matrix, and optimized method.
Table 2: Analyte Recovery and Matrix Effects with Deuterated Internal Standards [12]
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| Drug A | Protein Precipitation | 98.2 | 85.3 (Ion Suppression) |
| Drug A | Solid-Phase Extraction | 95.5 | 98.7 |
| Metabolite B | Protein Precipitation | 101.5 | 115.2 (Ion Enhancement) |
| Metabolite B | Solid-Phase Extraction | 99.1 | 102.4 |
This table demonstrates how SPE can mitigate matrix effects observed with protein precipitation. The use of a deuterated internal standard helps to correct for the remaining matrix effects in both methods.
Conclusion
The combination of a well-chosen sample preparation technique and a deuterated internal standard is a powerful strategy for achieving accurate and precise quantification in complex matrices. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a higher degree of cleanup. Solid-phase extraction delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity. Derivatization can be a necessary step to improve the analytical properties of certain analytes. By understanding the principles and following detailed protocols for these techniques, researchers, scientists, and drug development professionals can generate high-quality, reliable data for their studies.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. actapharmsci.com [actapharmsci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. myadlm.org [myadlm.org]
- 6. ijstr.org [ijstr.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dimethoxyphenylacetic-2,2-D2 Acid in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylacetic-2,2-D2 acid, the deuterium-labeled form of homoveratric acid, serves as a valuable tool in pharmacokinetic and metabolic research. The substitution of hydrogen with deuterium at the α-carbon position provides a stable isotope tracer that can be readily distinguished from its endogenous or non-labeled counterparts by mass spectrometry. This key feature allows for precise quantification and tracing of metabolic pathways. Deuteration can also influence the rate of metabolic processes due to the kinetic isotope effect, where the heavier deuterium atom can lead to a slower rate of bond cleavage, thereby altering the pharmacokinetic profile of a compound.[1][2]
This document provides detailed application notes and protocols for the utilization of 3,4-Dimethoxyphenylacetic-2,2-D2 acid in pharmacokinetic studies, primarily focusing on its role as an internal standard for quantitative bioanalysis and its application in studying the pharmacokinetics of related compounds.
Application 1: Internal Standard for Quantitative Bioanalysis
A primary application of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring similar extraction recovery and chromatographic behavior, while its different mass allows for separate detection. This is crucial for the accurate quantification of catecholamine metabolites like homovanillic acid (HVA) in biological matrices.
Experimental Protocol: Quantification of Homovanillic Acid (HVA) in Urine using a Deuterated Internal Standard
This protocol is adapted from established methods for the analysis of urinary catecholamine metabolites for clinical diagnostics, such as in neuroblastoma.[3]
1. Materials and Reagents:
-
3,4-Dimethoxyphenylacetic-2,2-D2 acid (or other suitable deuterated HVA standard)
-
Homovanillic acid (HVA) analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Urine samples
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
To a 1 mL aliquot of the urine supernatant, add a known concentration of the 3,4-Dimethoxyphenylacetic-2,2-D2 acid internal standard solution.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both HVA and the deuterated internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the HVA standard to the internal standard against the concentration of the HVA standard.
-
Determine the concentration of HVA in the urine samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for Quantitative Bioanalysis
Caption: Workflow for the quantification of HVA in urine.
Application 2: Tracer in Pharmacokinetic and Metabolism Studies
Case Study: Pharmacokinetics of Deuterated L-DOPA (SD-1077)
A clinical study comparing the pharmacokinetics of deuterated L-DOPA (SD-1077) with standard L-DOPA in healthy volunteers provides valuable insights into the kinetic isotope effect.[1][2] The deuteration of L-DOPA leads to a slower breakdown of its metabolite, deuterated dopamine, by monoamine oxidase (MAO).[1] This results in a significantly higher systemic exposure to dopamine.[1][2]
Table 1: Pharmacokinetic Parameters of Dopamine after Administration of L-DOPA and Deuterated L-DOPA (SD-1077) in Healthy Volunteers [1][2]
| Parameter | L-DOPA/Carbidopa | SD-1077/Carbidopa | Geometric Mean Ratio (90% CI) | P-value |
| Cmax (pg/mL) | 30.5 | 55.0 | 1.80 (1.45–2.24) | 0.0005 |
| AUC0–t (pg·h/mL) | 49.3 | 101.4 | 2.06 (1.68–2.52) | < 0.0001 |
| t½ (h) | 1.8 | 1.7 | - | - |
Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve; t½: Terminal half-life.
The data clearly demonstrates that deuteration of the L-DOPA molecule resulted in a nearly two-fold increase in the maximum plasma concentration and total exposure of its primary metabolite, dopamine.
Metabolic Pathway of Dopamine
3,4-Dimethoxyphenylacetic acid is structurally related to homovanillic acid (HVA), a major metabolite of dopamine. Understanding the metabolic pathway of dopamine is essential for designing and interpreting pharmacokinetic studies involving these compounds. Dopamine is metabolized by two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4]
Dopamine Metabolic Pathway
Caption: Simplified metabolic pathway of dopamine.
Conclusion
3,4-Dimethoxyphenylacetic-2,2-D2 acid is a powerful tool for researchers in drug metabolism and pharmacokinetics. Its primary and most well-documented application is as an internal standard for the precise and accurate quantification of related endogenous compounds in biological matrices. Furthermore, as a stable isotope-labeled molecule, it holds the potential for use as a tracer to investigate metabolic pathways and the kinetic isotope effect on drug disposition, providing valuable data for drug development and optimization. The provided protocols and data serve as a foundation for the design and execution of such studies.
References
- 1. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homovanillic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metabolic Flux Analysis with Deuterium-Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Application Note 1: Introduction to Deuterium-Based Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracing the path of isotopically labeled nutrients through metabolic networks, MFA provides a detailed snapshot of cellular physiology that is not achievable through static measurements of metabolite levels alone.[1][3] While carbon-13 (¹³C) is the most common isotope used, deuterium (²H) offers unique advantages, particularly for investigating redox metabolism and pathways involving hydride transfer.[4][5]
The Principle of Deuterium (²H) Tracing
Stable isotope tracing involves introducing a substrate enriched with a heavy isotope (like ²H) into a biological system.[6] As the cells metabolize this labeled substrate, the deuterium atoms are incorporated into downstream metabolites. By measuring the mass shifts in these metabolites using mass spectrometry (MS) or the spectral patterns with nuclear magnetic resonance (NMR) spectroscopy, we can deduce the activity of specific metabolic pathways.[7][8]
Key Advantages of Deuterium Tracers:
-
Probing Redox Metabolism: Deuterium is ideal for tracking the movement of reducing equivalents (hydride ions) carried by cofactors like NADH and NADPH.[4][5] This allows for the interrogation of compartment-specific redox reactions, which is challenging with ¹³C tracers alone.[4]
-
Minimal Biological Perturbation: Due to its low natural abundance and subtle chemical difference from hydrogen, deuterium labeling is generally considered to have minimal impact on cellular metabolism.[7]
-
Versatility: Deuterated compounds, including deuterated water (D₂O), glucose, fatty acids, and amino acids, can be used to probe a wide array of metabolic pathways, such as glycolysis, the TCA cycle, fatty acid synthesis, and protein turnover.[6][9]
-
Applications in Drug Development: In pharmacology, deuterium substitution can alter the metabolic stability of a drug, a principle used to develop "deuterated drugs" with improved pharmacokinetic profiles.[][11] This same principle allows researchers to use deuterated compounds to study drug metabolism and identify metabolic hotspots.[12]
Applications in Research and Drug Development:
-
Disease Research: Understanding how metabolic pathways are rewired in diseases like cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][9][13]
-
Drug Discovery: Assessing the mechanism of action of a drug by observing its effect on specific metabolic fluxes and identifying potential metabolic liabilities of drug candidates.[][11]
-
Pharmacokinetics: Tracing the metabolic fate of a deuterated drug candidate to understand its biotransformation and clearance pathways (DMPK studies).[12]
Application Note 2: Applications in Drug Discovery and Development
Deuterium-labeled compounds are invaluable tools in the pharmaceutical industry, extending beyond their use as therapeutic agents to critical roles in preclinical and clinical development.
Elucidating Drug Metabolism and Pharmacokinetics (DMPK)
Synthesizing a deuterated version of a drug candidate is a common strategy to probe its metabolic fate.[12] By replacing hydrogen with deuterium at specific sites, particularly those susceptible to enzymatic oxidation (metabolic "soft spots"), researchers can slow down metabolism at that position.[11] This allows for:
-
Metabolite Identification: Using the deuterated parent drug as an internal standard simplifies the identification of metabolites in complex biological matrices via LC-MS/MS.[12][14]
-
Reaction Phenotyping: Pinpointing the specific enzymes (e.g., Cytochrome P450 isoforms) responsible for a drug's metabolism.
-
Quantifying Metabolic Pathways: Determining the contribution of different biotransformation pathways to the drug's overall clearance.
Assessing Target Engagement and Mechanism of Action
A drug's intended effect is often to modulate a specific metabolic pathway. By using deuterium-labeled substrates, researchers can perform MFA to confirm that a drug is hitting its target and to understand its downstream consequences. For example, if a drug targets an enzyme in the TCA cycle, tracing with deuterated glucose or acetate can quantitatively demonstrate the expected change in flux through that cycle.[9][15] This provides direct evidence of target engagement in a physiologically relevant context.
Identifying Metabolic Liabilities and Improving Drug Design
Deuteration can intentionally block or slow down undesirable metabolic pathways that lead to the formation of toxic metabolites or rapid drug clearance.[][11] By strategically placing deuterium atoms on a lead compound, medicinal chemists can:
-
Increase the drug's half-life and exposure.
-
Reduce the formation of reactive or toxic metabolites.
-
Improve the overall safety and efficacy profile of the drug.[11]
This "precision deuteration" approach has led to the successful development of approved drugs and is a growing strategy in modern drug discovery.[11]
Protocol 1: General Workflow for In Vitro ²H-MFA in Cultured Mammalian Cells
This protocol outlines the key steps for conducting a deuterium tracing experiment in adherent mammalian cells to measure metabolic fluxes.
Methodology:
-
Cell Seeding: Seed mammalian cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Labeling Medium Preparation: Prepare culture medium containing the desired deuterium-labeled substrate. For example, for glucose tracing, use glucose-free DMEM supplemented with dialyzed FBS, glutamine, and the deuterated glucose tracer (e.g., 10 mM [6,6-²H₂]glucose).
-
Initiate Labeling:
-
Aspirate the standard growth medium from the wells.
-
Quickly wash the cell monolayer once with pre-warmed sterile PBS.
-
Immediately add the pre-warmed labeling medium to the cells.
-
-
Incubation: Place the cells back in the incubator for a predetermined time to approach isotopic steady state. This time varies by cell type and pathway of interest and should be determined empirically (often several hours).[16]
-
Quenching and Extraction:
-
Remove the plate from the incubator and place it on ice.
-
Rapidly aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80:20 methanol:water solution to cover the cells (~1 mL for a 6-well plate). This step quenches all enzymatic reactions.
-
Place the plate on dry ice for 10-15 minutes to freeze the cells completely.
-
-
Cell Lysis and Collection:
-
Thaw the plate on ice.
-
Scrape the cells from the bottom of the well into the methanol solution using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Clarification: Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Sample Storage: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. Store at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a specific mobile phase for LC-MS).
-
-
Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to separate and detect the deuterated metabolites.[7]
Protocol 2: Data Analysis Workflow for Deuterium Tracing Experiments
The raw data from the mass spectrometer must be processed through a computational pipeline to determine metabolic fluxes.
Methodology:
-
Raw Data Processing: Use specialized software (e.g., Xcalibur, MassHunter, or open-source tools) to process the raw LC-MS data.[17] This involves identifying chromatographic peaks corresponding to target metabolites and integrating their peak areas across all mass isotopologues (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: The measured isotopologue distribution must be corrected for the natural abundance of all heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This step isolates the signal enhancement that comes purely from the deuterium tracer.[17]
-
Mass Isotopomer Distribution (MID) Calculation: For each metabolite, calculate the fractional abundance of each mass isotopologue. This MID vector is the primary data input for flux modeling.
-
Metabolic Model Definition: A stoichiometric model of the relevant metabolic network is required. This model must include all known biochemical reactions, define cellular compartments (e.g., cytosol, mitochondria), and specify the atom transitions for each reaction.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran, WUFlux) to estimate the metabolic fluxes.[1] The software uses an iterative algorithm to find the set of fluxes that best reproduces the experimentally measured MIDs.
-
Statistical Validation and Visualization: Goodness-of-fit statistics are used to validate the results. The calculated fluxes are often visualized as flux maps, which provide an intuitive representation of metabolic activity.
Visualization of a Key Metabolic Pathway
The following diagram illustrates how deuterium from [3-²H]-glucose can be traced through central carbon metabolism, with a focus on its role in generating cytosolic NADPH.
Data Presentation: Quantitative Summaries
Quantitative data from MFA experiments are typically summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Example Mass Isotopomer Distribution (MID) of a Metabolite
This table shows the fractional abundance of lactate isotopologues in cells cultured with [U-¹³C]-glucose under control vs. drug-treated conditions. A shift from M+3 (fully labeled from glucose) to M+0 (unlabeled) upon drug treatment could indicate reduced glycolytic flux or increased utilization of an unlabeled carbon source.
| Isotopologue | Control Condition (%) | Drug-Treated (%) |
| M+0 (Unlabeled) | 5.2 ± 0.5 | 25.8 ± 2.1 |
| M+1 | 1.1 ± 0.2 | 3.4 ± 0.4 |
| M+2 | 2.7 ± 0.3 | 5.1 ± 0.6 |
| M+3 (from Glucose) | 91.0 ± 1.1 | 65.7 ± 2.5 |
Data are represented as mean ± standard deviation (n=3). M+X denotes the metabolite with X heavy isotopes.
Table 2: Example Relative Metabolic Fluxes
This table presents the calculated fluxes for key pathways, normalized to the glucose uptake rate, comparing healthy and diseased liver tissue using deuterated acetate as a tracer.[9][15] Such data can reveal disease-specific metabolic reprogramming.
| Metabolic Flux (relative to Glucose Uptake) | Healthy Liver Tissue | Diseased Liver Tissue | Fold Change |
| Glycolysis (Pyruvate production) | 100 (reference) | 145.2 ± 10.3 | 1.45 |
| TCA Cycle (Citrate synthase) | 85.4 ± 5.6 | 60.1 ± 4.9 | 0.70 |
| Pentose Phosphate Pathway (Oxidative) | 12.1 ± 1.8 | 25.3 ± 2.4 | 2.09 |
| Fatty Acid Synthesis (from Acetyl-CoA) | 5.3 ± 0.9 | 15.8 ± 2.1 | 2.98 |
Flux values are hypothetical, presented as mean ± standard error of the mean, and normalized to a glucose uptake rate of 100.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 3,4-Dimethoxyphenylacetic Acid Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dimethoxyphenylacetic acid (DMPAA), a metabolite of various compounds and a valuable building block in organic synthesis, often requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Due to its carboxylic acid functional group, DMPAA exhibits low volatility and can interact with active sites in the GC system, leading to poor chromatographic peak shape and reduced sensitivity. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving GC-MS analysis.[1][2][3] This application note provides detailed protocols for the derivatization of DMPAA using silylation and alkylation methods.
Principles of Derivatization for Carboxylic Acids
The primary objective of derivatizing carboxylic acids like DMPAA is to replace the active hydrogen in the carboxyl group with a non-polar group.[1] This transformation minimizes hydrogen bonding, which in turn increases the volatility of the analyte.[2] Common derivatization techniques for carboxylic acids include:
-
Silylation: This widely used method replaces the acidic proton with a trimethylsilyl (TMS) group.[1][4] Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are well-suited for GC-MS analysis.[5][6] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction.[7][8]
-
Alkylation: This technique involves the conversion of the carboxylic acid to an ester, typically a methyl ester.[1][9] Reagents like methyl chloroformate (MCF) or diazomethane are commonly employed for this purpose. Alkylated derivatives are generally stable and exhibit good chromatographic properties.[9][10]
Experimental Protocols
This section details the methodologies for the silylation and alkylation of 3,4-Dimethoxyphenylacetic acid for GC-MS analysis.
Protocol 1: Silylation using BSTFA with TMCS
This protocol describes the derivatization of DMPAA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
3,4-Dimethoxyphenylacetic acid (DMPAA) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of DMPAA standard or a dried sample extract into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen before proceeding.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Alkylation using Methyl Chloroformate (MCF)
This protocol outlines the derivatization of DMPAA via methylation using methyl chloroformate.
Materials:
-
3,4-Dimethoxyphenylacetic acid (DMPAA) standard or sample extract
-
Methyl Chloroformate (MCF)
-
Methanol (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Chloroform
-
Sodium Bicarbonate solution (1 M)
-
Anhydrous Sodium Sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1 mg of DMPAA standard or a dried sample extract into a 2 mL reaction vial.
-
Reaction Medium: Add 500 µL of a mixture of methanol and pyridine (4:1 v/v).
-
Derivatization: Add 50 µL of methyl chloroformate. The reaction is typically rapid and occurs at room temperature.[12]
-
Quenching and Extraction: Add 500 µL of 1 M sodium bicarbonate solution to stop the reaction. Add 500 µL of chloroform and vortex vigorously for 1 minute to extract the methyl ester derivative.
-
Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.
-
Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried chloroform extract containing the derivatized DMPAA is ready for GC-MS analysis.
Data Presentation
The following tables summarize typical experimental parameters and expected results for the GC-MS analysis of derivatized DMPAA.
Table 1: Derivatization Conditions
| Parameter | Silylation (BSTFA + 1% TMCS) | Alkylation (MCF) |
| Derivatizing Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | Methyl Chloroformate |
| Catalyst/Solvent | Pyridine or Acetonitrile | Methanol/Pyridine |
| Reaction Temperature | 70°C | Room Temperature |
| Reaction Time | 30 minutes | Instantaneous |
| Derivative Formed | Trimethylsilyl ester | Methyl ester |
Table 2: GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Visualizations
Caption: Workflow for the silylation of DMPAA.
Caption: Workflow for the alkylation of DMPAA.
Derivatization is an essential step for the robust and sensitive analysis of 3,4-Dimethoxyphenylacetic acid by GC-MS. Both silylation with BSTFA/TMCS and alkylation with MCF are effective methods for producing volatile and thermally stable derivatives. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. The protocols provided herein offer a reliable starting point for researchers developing quantitative GC-MS assays for DMPAA.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. weber.hu [weber.hu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Therapeutic Drug Monitoring of Tacrolimus using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Therapeutic Drug Monitoring (TDM) is essential for optimizing patient therapy with drugs that have a narrow therapeutic index, ensuring efficacy while minimizing toxicity. Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent allograft rejection. Due to significant inter-individual pharmacokinetic variability, monitoring tacrolimus concentrations in whole blood is a standard clinical practice.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for TDM.[1] This method offers high sensitivity and specificity, allowing for precise differentiation of the parent drug from its metabolites.[2] The accuracy and precision of LC-MS/MS are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry (IDMS). A SIL-IS, such as ¹³C,D₂-Tacrolimus, is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.[3]
This document provides a detailed protocol for the quantification of tacrolimus in whole blood using stable isotope dilution LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantification. It relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The SIL-IS is chemically identical to the native analyte but has a different mass due to the incorporated heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).
Because the SIL-IS and the native analyte exhibit nearly identical chemical and physical properties, any sample loss during preparation or fluctuations in instrument response will affect both compounds equally. The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of SIL-IS, the original concentration of the analyte in the sample can be calculated with high accuracy and precision.[4]
Experimental Workflow
The overall workflow for tacrolimus TDM involves sample collection, preparation, instrumental analysis, and data processing. The key step in sample preparation is protein precipitation to release the drug from blood cells and proteins, followed by centrifugation to obtain a clear supernatant for injection into the LC-MS/MS system.
Detailed Protocols
Materials and Reagents
-
Analytes: Tacrolimus certified reference material.
-
Internal Standard: Tacrolimus-¹³C,D₂ (SIL-IS).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Ammonium formate, formic acid, zinc sulfate heptahydrate.
-
Blood: Drug-free human whole blood (EDTA) for calibrators and quality controls (QCs).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Preparation of Standards, Calibrators, and QCs
-
Stock Solutions: Prepare primary stock solutions of tacrolimus and Tacrolimus-¹³C,D₂ in methanol at a concentration of 1 mg/mL. Store at -70°C.
-
Working Solutions:
-
Prepare intermediate and working standard solutions of tacrolimus by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working internal standard solution (e.g., 2.3 ng/mL of Tacrolimus-¹³C,D₂) in methanol.[5]
-
-
Calibration Curve & QC Samples: Spike drug-free whole blood with the tacrolimus working solutions to prepare a calibration curve (e.g., 1, 2.5, 5, 10, 25, 50 ng/mL) and at least three levels of quality control samples (low, mid, high).[6]
Sample Preparation (Protein Precipitation)
This protocol is a common and effective method for extracting tacrolimus from whole blood.[7][8]
-
Pipette 50 µL of patient sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (Tacrolimus-¹³C,D₂) to each tube.
-
Add 400 µL of a precipitation solution (e.g., 0.1 M zinc sulfate in 50:50 acetonitrile:water, v/v).[8]
-
Vortex vigorously for 20 seconds to ensure complete protein precipitation and cell lysis.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the resulting supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables provide typical parameters for the analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 3 µm)[9] |
| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 2 mM Ammonium Formate + 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min[10] |
| Gradient | Start at 10% B, ramp to 95% B, hold, then return to initial conditions |
| Column Temp | 65 °C[6] |
| Injection Volume | 10 µL[10] |
| Total Run Time | ~4 minutes |
Table 2: Mass Spectrometry (MS) Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Tacrolimus | 821.5 ([M+NH₄]⁺) | 768.4 | | Tacrolimus-¹³C,D₂ (IS) | 824.6 ([M+NH₄]⁺) | 771.5 |
Note: The ammonium adduct ([M+NH₄]⁺) is commonly monitored for tacrolimus.[3] Other adducts like sodium ([M+Na]⁺) may also be used, resulting in different m/z values (e.g., 826.6 → 616.2 for tacrolimus).[6]
Method Validation Data
A validated method ensures reliable and accurate results. The following table summarizes typical performance characteristics for a tacrolimus TDM assay.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.997[11] |
| Calibration Range | Covers therapeutic range | 0.5 - 50 ng/mL[6][8] |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Precision ≤20%; Accuracy ±20% | 0.5 ng/mL[11] |
| Intra-day Precision (%CV) | ≤ 15% | < 4.0%[3] |
| Inter-day Precision (%CV) | ≤ 15% | < 5.0%[4] |
| Accuracy (% Bias) | Within ±15% | 97.3% - 101.7%[3] |
| Extraction Recovery | Consistent and reproducible | > 75%[3] |
| Matrix Effect | Compensated by SIL-IS | Minimal effect on analyte/IS ratio[3] |
Application: Mechanism of Action
Tacrolimus exerts its immunosuppressive effect by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation. Inside the T-cell, tacrolimus binds to an intracellular protein called FK506-binding protein 12 (FKBP12). This tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase.[12]
Normally, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). This dephosphorylation allows NFAT to translocate into the nucleus, where it acts as a transcription factor to induce the expression of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical signal for T-cell proliferation and activation. By inhibiting calcineurin, tacrolimus prevents NFAT dephosphorylation, blocks its nuclear translocation, and ultimately halts IL-2 production, thereby suppressing the immune response.[13][14]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients [mdpi.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 30406 - Tacrolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. Therapeutic Drug Monitoring of Tacrolimus Based on Volumetric Absorptive Microsampling Technique (VAMS) in Renal Transplant Pediatric Recipients—LC-MS/MS Method Development, Hematocrit Effect Evaluation, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in Homoveratric Acid LC-MS/MS Analysis
This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of homoveratric acid (HVA).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as homoveratric acid, by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference occurs in the mass spectrometer's ion source and can lead to either a decreased (ion suppression) or increased (ion enhancement) signal response compared to a pure standard of the same concentration.[3] It is a primary cause of inaccuracy and irreproducibility in quantitative bioanalysis.[4]
Q2: How does the matrix effect influence the quantification of homoveratric acid?
A2: Matrix effects can significantly compromise the accuracy, precision, and sensitivity of homoveratric acid quantification.[2][4] Ion suppression can lead to an underestimation of the HVA concentration, potentially causing a failure to detect the analyte at low levels. Conversely, ion enhancement can cause an overestimation.[3] These effects are particularly problematic in bioanalytical studies where matrix composition can vary between individuals and samples, leading to poor reproducibility.[5]
Q3: What are the primary sources of matrix effects in biological samples?
A3: In biological matrices like plasma, serum, or urine, the primary sources of matrix effects are endogenous components that are co-extracted with the analyte.[1] These include phospholipids, salts, proteins, and metabolites.[1][6][7] Exogenous substances such as anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects.[1] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[6][8]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects. Ion suppression is a reduction in the analytical signal for the target analyte, while ion enhancement is an increase in the signal.[3][4] Suppression is the more common phenomenon and can occur when co-eluting matrix components compete with the analyte for ionization in the ESI source, affecting droplet formation and solvent evaporation efficiency.[4] Enhancement is less common but can occur when matrix components improve the ionization efficiency of the analyte.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) the best tool for mitigating matrix effects?
A5: A stable isotope-labeled internal standard (e.g., Homoveratric acid-d3) is considered the gold standard for correcting matrix effects.[2][4] Because a SIL-IS is chemically identical to the analyte, it has nearly identical chromatographic retention times and ionization behavior.[9] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[10] By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by the matrix effect is effectively normalized, leading to highly accurate and precise quantification.[10][11]
Troubleshooting Guides
Issue 1: Poor accuracy and/or precision in QC samples and study samples.
-
Symptoms: You observe high coefficients of variation (%CV) between replicate injections or a significant deviation from the nominal concentration in your quality control (QC) samples.
-
Possible Cause: Inconsistent or differential matrix effects between individual samples.
-
Troubleshooting Workflow:
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Parameters for 3,4-Dimethoxyphenylacetic-2,2-D2 acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
Frequently Asked Questions (FAQs)
Q1: What are the precursor ion m/z values for 3,4-Dimethoxyphenylacetic acid and 3,4-Dimethoxyphenylacetic-2,2-D2 acid?
The expected precursor ion m/z values will depend on the ionization mode. In positive ion mode, you will typically observe the protonated molecules [M+H]+. In negative ion mode, you will observe the deprotonated molecules [M-H]-.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]+ (Positive Mode) | [M-H]- (Negative Mode) |
| 3,4-Dimethoxyphenylacetic acid | C10H12O4 | 196.20[1][2] | 197.08 | 195.06 |
| 3,4-Dimethoxyphenylacetic-2,2-D2 acid | C10H10D2O4 | 198.21[3] | 199.09 | 197.07 |
Q2: What are the major product ions I should expect from the fragmentation of 3,4-Dimethoxyphenylacetic acid?
Based on available mass spectral data, common product ions for 3,4-Dimethoxyphenylacetic acid in MS/MS analysis include m/z 151, 136, and 108. These correspond to losses of the acetic acid group and subsequent fragmentations of the dimethoxybenzyl moiety. The deuterated analog is expected to show similar fragmentation patterns with a +2 Da shift for fragments containing the deuterated methylene group.
Q3: My deuterated internal standard (3,4-Dimethoxyphenylacetic-2,2-D2 acid) has a different retention time than the non-deuterated analyte. Is this normal?
Yes, it is a known phenomenon for deuterated compounds to have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[4][5] This is due to subtle differences in polarity. If the shift is significant, it could lead to the analyte and internal standard eluting in regions with different matrix effects, potentially impacting quantification.
Q4: I am observing a low signal for my deuterated internal standard. What are the possible causes?
A low signal for your deuterated internal standard can be caused by several factors:
-
Suboptimal Mass Spectrometer Parameters: The declustering potential, collision energy, and other ion source parameters may not be optimized for the deuterated compound.
-
Inappropriate Concentration: The concentration of the internal standard may be too low.
-
Degradation: The standard may have degraded over time.
-
Ion Suppression: Components from the sample matrix can suppress the ionization of the internal standard.
-
Deuterium Exchange: Although the deuterium labels in 3,4-Dimethoxyphenylacetic-2,2-D2 acid are on a carbon atom and generally stable, extreme pH or temperature conditions could potentially lead to exchange with protons from the solvent.[4][5]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio for 3,4-Dimethoxyphenylacetic-2,2-D2 acid
A poor S/N ratio can compromise the limit of quantification and the overall robustness of the assay. Follow these steps to troubleshoot:
-
Verify Standard Integrity:
-
Prepare a fresh stock solution of the deuterated internal standard.
-
Perform serial dilutions and analyze via direct infusion to ensure a linear response with increasing concentration.[4]
-
-
Optimize Mass Spectrometer Parameters:
-
Direct Infusion: Infuse a solution of 3,4-Dimethoxyphenylacetic-2,2-D2 acid directly into the mass spectrometer to optimize key parameters without chromatographic interference.
-
Parameter Optimization: Systematically optimize the declustering potential (DP) and collision energy (CE) to maximize the signal intensity of the precursor and product ions.
-
-
Evaluate Chromatographic Conditions:
-
Mobile Phase Modifiers: Ensure the mobile phase composition (e.g., percentage of organic solvent, pH, and additives like formic acid or ammonium formate) is suitable for the ionization of your analyte.
-
Gradient Optimization: Adjust the chromatographic gradient to ensure the analyte elutes in a region with minimal ion suppression.
-
Issue 2: Isotopic Interference and Cross-Talk
The mass difference between 3,4-Dimethoxyphenylacetic acid (MW 196.20) and 3,4-Dimethoxyphenylacetic-2,2-D2 acid (MW 198.21) is only 2 Da. A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap.[5] This small difference can lead to the M+2 natural isotope peak of the analyte interfering with the signal of the internal standard.
Troubleshooting Steps:
-
Assess Isotopic Contribution:
-
Inject a high-concentration solution of the unlabeled 3,4-Dimethoxyphenylacetic acid.
-
Monitor the mass channel of the deuterated internal standard (e.g., MRM transition for 199.09 -> product ion). A significant signal in this channel indicates isotopic interference.[5]
-
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize the chromatography to achieve baseline separation between the analyte and the internal standard. This is the most effective way to prevent interference.
-
Lower Analyte Concentration: If possible, dilute the sample to reduce the intensity of the analyte's M+2 peak.
-
Correction Factor: In cases where interference cannot be eliminated, a correction factor can be calculated and applied, but this is a less ideal approach.
-
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters by Direct Infusion
This protocol outlines the steps for optimizing the declustering potential (DP) and collision energy (CE) for 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
1. Solution Preparation:
- Prepare a 1 mg/mL stock solution of 3,4-Dimethoxyphenylacetic-2,2-D2 acid in methanol.
- Prepare a working solution for infusion at a concentration of 100-1000 ng/mL in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
2. Precursor Ion Optimization (DP):
- Infuse the working solution into the mass spectrometer.
- Set the mass spectrometer to monitor the [M+H]+ precursor ion (m/z 199.09).
- Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V in 10 V steps) while keeping the collision energy at a default low value (e.g., 10 V).[6]
- Plot the ion intensity as a function of the DP. The optimal DP is the voltage that produces the maximum signal intensity.
3. Product Ion Optimization (CE):
- Using the optimized DP, set the mass spectrometer to fragment the precursor ion.
- For each potential product ion, create an experiment to ramp the CE value across a range (e.g., 5 V to 60 V in 2-5 V steps).[6]
- Determine the CE value that yields the maximum intensity for each specific product ion transition. These will be the optimal CE values for your MRM method.
| Parameter | Typical Starting Range | Purpose |
| Declustering Potential (DP) | 20 - 150 V | To desolvate ions and prevent cluster formation. |
| Collision Energy (CE) | 5 - 60 V | To induce fragmentation of the precursor ion. |
Visualizations
Caption: Workflow for optimizing MS parameters.
References
- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyphenylacetic acid 98 93-40-3 [sigmaaldrich.com]
- 3. (3,4-Dimethoxyphenyl)acetic Acid 2,2-D2 [a-2-s.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the back-exchange of deuterium in labeled standards. Find answers to frequently asked questions and detailed guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or mobile phase.[1][2] This phenomenon is a significant concern as it can compromise the accuracy and precision of quantitative analyses by mass spectrometry. The loss of deuterium alters the mass of the internal standard, potentially leading to an underestimation of the analyte concentration or, in severe cases, the appearance of the internal standard as the unlabeled analyte.[2][3]
Q2: What are the primary factors that influence the rate of deuterium back-exchange?
A2: The rate of deuterium back-exchange is primarily influenced by several key factors:
-
pH: The exchange rate is catalyzed by both acids and bases.[4][5] For many compounds, the minimum rate of exchange occurs at a pH of approximately 2.5-3.[6][7]
-
Temperature: Higher temperatures significantly increase the rate of exchange.[4][6] Therefore, maintaining low temperatures during sample handling and analysis is crucial.
-
Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate back-exchange.[1][6] Aprotic solvents like acetonitrile and DMSO are preferred for storing and analyzing deuterated standards when solubility allows.[1]
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[6][8] Labels on aromatic or aliphatic carbons are generally more stable.[6]
Q3: How can I minimize deuterium back-exchange during my experiments?
A3: To minimize back-exchange, it is essential to control the factors mentioned above. Key strategies include:
-
Maintaining Low Temperatures: All sample preparation, handling, and analysis steps should be performed at low temperatures, ideally at or near 0°C.[4][9]
-
Controlling pH: The pH of all solutions, including sample diluents and mobile phases, should be maintained in a range that minimizes exchange, typically around pH 2.5-3.[6][7]
-
Using Aprotic Solvents: Whenever possible, use aprotic solvents for sample storage and preparation to reduce the availability of exchangeable protons.[1][6]
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic environment by performing sample preparation and analysis as quickly as possible.[10]
-
Choosing Stably Labeled Standards: Select internal standards where the deuterium labels are placed in chemically stable positions.[11] Alternatively, consider using standards labeled with more stable isotopes like ¹³C or ¹⁵N, although these are often more expensive.[2]
Q4: My deuterated internal standard is showing a decreasing peak area over time. What could be the cause?
A4: A decreasing peak area of the deuterated internal standard over time is a strong indicator of back-exchange.[1] This suggests that the deuterium labels are being replaced by hydrogen, leading to a decrease in the mass corresponding to the internal standard. To confirm this, you can analyze the mass spectrum for the appearance of ions corresponding to the loss of one or more deuterium atoms.[1]
Troubleshooting Guides
Issue 1: Significant Loss of Deuterium Label (High Back-Exchange)
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify the final pH of your sample and mobile phase is within the optimal range (typically 2.5-3) to minimize exchange rates.[6][7] |
| Elevated Temperature | Ensure all sample handling, from preparation to analysis, is conducted at low temperatures (ideally ≤ 0°C).[4][9] Use pre-chilled solvents and a temperature-controlled autosampler. |
| Protic Solvents | If possible, switch from protic solvents (e.g., water, methanol) to aprotic solvents (e.g., acetonitrile) for sample storage and preparation.[1][6] |
| Labile Deuterium Labels | Review the certificate of analysis for your standard to confirm the position of the deuterium labels. If they are in labile positions, consider using a standard with more stable labels or a different isotopic label (e.g., ¹³C).[6][8] |
| Prolonged Analysis Time | Optimize your analytical method to reduce the overall run time and minimize the exposure of the standard to conditions that promote exchange.[10] |
Issue 2: Inconsistent or Drifting Internal Standard Signal
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure uniform timing and temperature control for all samples throughout the preparation and analysis workflow. |
| Autosampler Temperature Fluctuations | Verify the stability and accuracy of your autosampler's temperature control. Store samples in the autosampler for the shortest time necessary.[2] |
| Matrix Effects | While deuterated standards are designed to co-elute and compensate for matrix effects, significant variations in the sample matrix can still be a factor.[12] Ensure consistent and thorough sample preparation to minimize matrix variability. |
| Instrument Instability | Perform system suitability tests and instrument calibration to rule out any drift in the mass spectrometer's performance.[12] |
Quantitative Data Summary
The following table summarizes the impact of various experimental conditions on the extent of deuterium back-exchange.
| Parameter | Condition 1 | Back-Exchange (%) | Condition 2 | Back-Exchange (%) | Reference |
| Temperature | 0°C | ~16% less than at 0°C with shorter gradient | -30°C | ~26% less than at 0°C with shorter gradient | [9] |
| LC Gradient Time | 8 min | >30% | 40 min (at -30°C) | Significantly reduced | [9][13] |
| pH | ~2.6 | Minimal Exchange | 7.0-8.0 | Higher Exchange | [7] |
Note: The exact percentage of back-exchange can vary significantly depending on the specific molecule, the position of the deuterium labels, and the complete analytical workflow.
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Standard
Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions of your method.
Materials:
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine)
-
Solvents used in sample preparation and mobile phase
Methodology:
-
Spike the deuterated internal standard into the blank matrix at the working concentration.
-
Incubate the sample under the same conditions (temperature, pH, time) as a typical sample undergoing preparation and analysis.
-
Analyze the sample by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Monitor the peak area of the deuterated standard and look for the appearance or increase of a peak corresponding to the unlabeled analyte.[1]
-
A significant decrease in the internal standard's signal and/or a significant increase in the unlabeled analyte's signal over time indicates deuterium exchange.[11]
Visualizations
Below are diagrams illustrating key concepts and workflows for preventing deuterium back-exchange.
Caption: Key factors influencing the rate of deuterium back-exchange.
Caption: Troubleshooting workflow for suspected deuterium loss.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting poor recovery of deuterated standards in solid-phase extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of deuterated standards during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during SPE experiments that can lead to the low or variable recovery of deuterated internal standards (IS).
Q1: My deuterated internal standard recovery is low, but my analyte recovery is acceptable. What could be the cause?
This scenario often points to issues specific to the internal standard's interaction with the sorbent or its stability.
-
Differential Retention: The deuterated standard and the analyte, while chemically similar, can exhibit slight differences in hydrophobicity. This "isotope effect" can cause them to interact differently with the SPE sorbent.[1] If the wash solvent is too strong, it might prematurely elute the slightly less retained compound (which could be your IS).
-
Analyte-Specific Matrix Effects: It's possible that matrix components are selectively suppressing or enhancing the ionization of your analyte but not the internal standard, making the analyte recovery appear acceptable while the IS recovery is genuinely low.
-
Concentration Mismatch: If the internal standard concentration is significantly different from the analyte, it might interact with the sorbent differently, especially if active sites are present.[2]
Q2: The recovery for both my analyte and deuterated internal standard is poor and inconsistent. What are the general steps to troubleshoot this?
When both analyte and IS show poor recovery, the issue likely lies with the overall SPE method itself.[3] A systematic approach is needed to pinpoint the problem.[4]
-
Improper Sorbent Conditioning/Equilibration: Failure to properly wet and prepare the sorbent bed is a primary cause of inconsistent interactions and poor retention.[4][5][6] Ensure you are using the correct solvents and volumes as recommended for the specific cartridge.
-
Incorrect Sample pH or Solvent Strength: The pH of the sample must be adjusted to ensure the analytes are in their proper ionization state for retention on the sorbent.[6][7] Likewise, if the sample is dissolved in a solvent that is too strong, the analytes may pass through the cartridge without binding.[7][8]
-
Aggressive Wash Step: The wash solvent may be too strong, causing the premature elution of both the analyte and the internal standard along with interferences.[5][8]
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely desorb the compounds from the sorbent.[3][9][10] Consider adding a "soak time," where the elution solvent sits in the sorbent bed for a few minutes to improve desorption.[11][12]
-
High Flow Rate: Loading the sample or eluting too quickly can prevent efficient interaction between the analytes and the sorbent.[6][12]
Q3: How can I determine at which step of the SPE process my deuterated standard is being lost?
A systematic recovery experiment is the most effective way to diagnose the problem. This involves collecting and analyzing every fraction of the SPE procedure.[4]
-
Spike a Blank Sample: Add a known amount of your deuterated standard to a clean matrix (a matrix known to be free of the analyte).
-
Process the Sample: Run the spiked sample through your entire SPE protocol.
-
Collect All Fractions: Separately collect the sample flow-through (load), each wash solution, and the final elution fraction(s).
-
Analyze Each Fraction: Quantify the amount of the deuterated standard in each collected fraction.
This will tell you precisely where the loss is occurring:
-
In the Load/Flow-through: The standard did not bind to the sorbent. This points to incorrect conditioning, wrong sorbent choice, or an inappropriate sample solvent/pH.[8]
-
In the Wash Fraction: The standard was washed away. This indicates your wash solvent is too strong.[8]
-
Not Detected in Any Fraction (or very low in the eluate): The standard is strongly retained on the cartridge. This means your elution solvent is too weak.[8]
Q4: Could matrix effects be the cause of apparent low recovery?
Yes, absolutely. Matrix effects are a significant source of imprecision in LC-MS/MS analysis and can masquerade as poor recovery.[13]
-
Ion Suppression: This is the most common scenario. Co-eluting components from the sample matrix interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal for the internal standard.[2][4]
-
Ion Enhancement: Less commonly, matrix components can boost the ionization efficiency, leading to an artificially high signal and inaccurate quantification.[4]
Even though deuterated standards are used to compensate for these effects, significant and variable matrix effects can still compromise data quality. A more rigorous sample cleanup or optimization of chromatographic conditions may be necessary to separate the analytes from the interfering matrix components.[2]
Q5: Can the deuterated standard itself be unstable?
While stable isotopes are generally robust, there are situations where the deuterium label can be lost.
-
H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent, especially if the label is on a chemically active site (like next to a carbonyl group or on a heteroatom) or if the sample is exposed to acidic or basic conditions.[14][15] This can lead to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.[15] When selecting or synthesizing a standard, it's crucial to ensure the deuterium labels are in stable positions.[14]
Experimental Protocols
General Solid-Phase Extraction (Reversed-Phase) Protocol
This protocol outlines a typical "Bind-Elute" SPE workflow for extracting analytes from an aqueous sample using a C18 reversed-phase cartridge.
-
Conditioning: Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol) through the sorbent. This wets the bonded phase.[16][17]
-
Equilibration: Pass 1-2 cartridge volumes of a weak, aqueous solvent (e.g., deionized water or buffer matching the sample's pH) through the sorbent. This prepares the sorbent to receive the aqueous sample.[7][16] Do not let the sorbent dry out after this step.[10]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[6][12] This allows for optimal retention of the analytes.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.[16][17] The wash solvent should be strong enough to remove interferences but weak enough to leave the analytes of interest behind.
-
Elution: Elute the analytes and the internal standard by passing 1-2 cartridge volumes of a strong organic solvent (e.g., acetonitrile or methanol, sometimes with a pH modifier) through the cartridge.[3][16] The eluate is collected for analysis.
-
Evaporation & Reconstitution: The collected eluate is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of mobile phase for injection into the analytical instrument.[3]
Data Presentation
Table 1: Example Data from an SPE Step-Wise Recovery Experiment
This table illustrates how to present quantitative data from an experiment designed to identify the source of internal standard loss.
| SPE Step | Fraction Volume (mL) | IS Concentration (ng/mL) | Total IS Amount (ng) | % of Initial IS Recovered |
| Initial Spiked Sample | 5.0 | 100.0 | 500.0 | 100% |
| Collected Fractions | ||||
| Load (Flow-through) | 5.0 | 45.2 | 226.0 | 45.2% |
| Wash 1 (5% MeOH) | 2.0 | 12.5 | 25.0 | 5.0% |
| Wash 2 (5% MeOH) | 2.0 | 1.5 | 3.0 | 0.6% |
| Elution (95% MeOH) | 2.0 | 115.0 | 230.0 | 46.0% |
| Total Accounted For | - | - | 484.0 | 96.8% |
Interpretation: In this example, 45.2% of the internal standard was lost during the sample loading step, indicating a significant problem with analyte retention. The troubleshooting should focus on the sorbent choice, sample solvent, and conditioning/equilibration steps.
Visualizations
SPE Troubleshooting Workflow
This diagram provides a logical decision tree to guide the troubleshooting process for poor internal standard recovery.
A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
General Solid-Phase Extraction Workflow
This diagram illustrates the key steps in a standard bind-elute SPE procedure.
A diagram of the standard bind-elute solid-phase extraction workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. specartridge.com [specartridge.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. welchlab.com [welchlab.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. promochrom.com [promochrom.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Minimizing ion suppression of 3,4-Dimethoxyphenylacetic acid in ESI-MS
Welcome to the Technical Support Center for the ESI-MS analysis of 3,4-Dimethoxyphenylacetic acid (DMPAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, with a specific focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 3,4-Dimethoxyphenylacetic acid (DMPAA)?
A: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, DMPAA, in the electrospray ionization (ESI) source.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method. In complex biological matrices such as plasma or urine, endogenous substances like salts, phospholipids, and proteins are common culprits of ion suppression.[2]
Q2: How can I determine if ion suppression is affecting my DMPAA signal?
A: A widely used technique to assess ion suppression is the post-column infusion experiment. This involves infusing a standard solution of DMPAA at a constant rate into the mass spectrometer while injecting a blank matrix extract (e.g., plasma or urine processed without the analyte). A dip in the baseline signal of DMPAA at the retention time of interfering matrix components indicates ion suppression.[2]
Q3: What are the primary causes of ion suppression for acidic compounds like DMPAA in ESI-MS?
A: The primary causes of ion suppression for acidic compounds in ESI-MS include:
-
Competition for Ionization: Co-eluting matrix components with higher concentrations or greater surface activity can compete with DMPAA for the limited charge on the ESI droplets, leading to reduced ionization of the analyte.[3]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This can hinder solvent evaporation and the efficient release of gas-phase analyte ions.[2]
-
Mobile Phase Composition: The choice of mobile phase additives and pH can significantly impact the ionization efficiency of acidic compounds. For instance, while acidic conditions are often used for reversed-phase chromatography, they may not be optimal for negative mode ESI. Some studies have shown that weak acids like acetic acid can enhance the negative ion ESI response of phenolic compounds at low concentrations.[4][5]
Q4: Can switching the ionization polarity or technique help to mitigate ion suppression?
A: Yes, in some cases. If you are analyzing DMPAA in positive ion mode and experiencing significant suppression, switching to negative ion mode might help, as fewer matrix components may ionize in this mode.[6] Alternatively, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because it utilizes a gas-phase ionization mechanism.[2] The suitability of APCI, however, will depend on the thermal stability and volatility of DMPAA.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the ESI-MS analysis of DMPAA.
Issue 1: Low or No DMPAA Signal in Matrix Samples Compared to Neat Standards
This is a classic symptom of ion suppression. The following workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for low DMPAA signal due to ion suppression.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can affect integration accuracy and resolution.
Caption: Troubleshooting workflow for poor DMPAA peak shape.
Experimental Protocols
Disclaimer: The following protocols are based on methods developed for structurally similar compounds, such as homovanillic acid and other phenolic acids, and may require optimization for 3,4-Dimethoxyphenylacetic acid.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted for the extraction of acidic compounds from plasma and aims to reduce matrix components that cause ion suppression.[7]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled DMPAA).
-
Add 500 µL of 1% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the DMPAA and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general approach for extracting acidic compounds from a urine matrix.[8]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Acidify the sample to a pH of approximately 2-3 with an appropriate acid (e.g., HCl or formic acid). This ensures that DMPAA is in its neutral form.
-
-
Extraction:
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
-
Collection and Evaporation:
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer for a more exhaustive extraction.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for phenolic acids in biological matrices, which can be expected to be similar for DMPAA.
Table 1: Expected Recovery of Phenolic Acids from Biological Matrices using SPE
| Analyte Category | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Phenolic Acids | Plasma | Polymeric Reversed-Phase | 88 - 117 | [9] |
| Phenolic Acids | Urine | Polymeric Reversed-Phase | 87 - 102 | [9] |
| Acidic Drugs | Plasma | Polymeric Reversed-Phase | >85 | [7] |
Table 2: Expected Matrix Effects for Phenolic Acids in Biological Matrices
| Analyte Category | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Phenolic Compounds | Urine | LLE and SPE | Not specified, but significant | [10] |
| Mandelic & Phenylglyoxylic Acid | Urine | Dilute-and-Shoot | Very Strong Suppression | [11] |
Matrix Effect (%) is often calculated as: (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between sample properties, analytical method parameters, and the desired outcome of minimizing ion suppression for DMPAA.
Caption: Relationship between sample, method, and outcome for DMPAA analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO 3-treated silica, and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Long-term stability of 3,4-Dimethoxyphenylacetic-2,2-D2 acid stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of 3,4-Dimethoxyphenylacetic-2,2-D2 acid stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3,4-Dimethoxyphenylacetic-2,2-D2 acid?
A1: To ensure long-term stability, the solid form of 3,4-Dimethoxyphenylacetic-2,2-D2 acid should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1]
Q2: How should I prepare and store stock solutions of 3,4-Dimethoxyphenylacetic-2,2-D2 acid?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO if solubility permits. For long-term stability, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to one year.[2] For shorter-term storage of up to one month, -20°C is acceptable.[3]
Q3: Can I use protic solvents like methanol or water to prepare my stock solutions?
A3: While 3,4-Dimethoxyphenylacetic-2,2-D2 acid may be soluble in protic solvents, it is generally not recommended for long-term storage. Protic solvents contain exchangeable protons that can lead to hydrogen-deuterium (H/D) exchange at the deuterium-labeled positions, compromising the isotopic purity of the standard over time.
Q4: What are the signs of degradation or instability in my stock solution?
A4: Signs of degradation can include a decrease in the peak area of the parent compound, the appearance of new peaks in the chromatogram, a color change in the solution, or inconsistent results in your assays. For deuterated compounds, a loss of isotopic purity, detectable by mass spectrometry, is also a key indicator of instability.
Q5: How can I check the stability of my 3,4-Dimethoxyphenylacetic-2,2-D2 acid stock solution?
A5: The stability of your stock solution should be periodically assessed using a stability-indicating analytical method, such as HPLC-MS/MS or high-resolution mass spectrometry (HRMS). These methods can be used to monitor both the chemical purity and the isotopic enrichment of the compound over time. NMR spectroscopy can also be employed to confirm the position and integrity of the deuterium labels.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing peak area of the parent compound over time | Chemical degradation of the analyte. | - Review storage conditions (temperature, light exposure).- Prepare fresh stock solutions.- Perform a forced degradation study to identify potential degradants. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products or contamination. | - Analyze a fresh stock solution to rule out contamination.- Use a stability-indicating HPLC method to separate the parent compound from impurities.- Characterize the unknown peaks using mass spectrometry. |
| Loss of isotopic purity (H/D exchange) | Storage in protic solvents, exposure to acidic or basic conditions, or elevated temperatures. | - Prepare stock solutions in aprotic solvents (e.g., acetonitrile, DMSO).- Ensure the pH of the solution is neutral.- Store solutions at or below -20°C. |
| Inconsistent or inaccurate quantitative results | Degradation of the internal standard, leading to an altered mass-to-charge ratio. | - Verify the stability of the deuterated standard under your experimental conditions.- Prepare fresh working solutions more frequently.- Consider using a ¹³C-labeled analog if H/D exchange is persistent. |
Stability of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid Stock Solutions
While specific long-term stability data for 3,4-Dimethoxyphenylacetic-2,2-D2 acid is not extensively published, the following table summarizes recommended storage conditions based on vendor information and general guidelines for deuterated compounds.
| Form | Storage Condition | Recommended Duration | Solvent |
| Solid | 2-8°C | 3 years | N/A |
| Solution | -80°C | 1 year | Aprotic (e.g., DMSO, Acetonitrile) |
| Solution | -20°C | 1 month | Aprotic (e.g., DMSO, Acetonitrile) |
Experimental Protocols
Protocol for Preparation of Stock Solutions
-
Equilibration: Allow the solid 3,4-Dimethoxyphenylacetic-2,2-D2 acid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in a high-purity, anhydrous aprotic solvent (e.g., DMSO, acetonitrile) to the desired concentration. Sonication may be used to aid dissolution.[2]
-
Aliquoting: Aliquot the stock solution into single-use, amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2][3]
Protocol for Stability Testing using HPLC-MS/MS
-
Sample Preparation: At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot of the stock solution from storage. Prepare a dilution of the sample to a known concentration in the initial mobile phase.
-
Chromatography: Employ a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. A C18 reverse-phase column is often a suitable starting point.
-
Mass Spectrometry: Utilize a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
-
Data Analysis: Calculate the purity of the compound by comparing the peak area of the parent compound to the total peak area of all detected components. Monitor for any decrease in the parent peak area and the appearance of new peaks over time.
Visualizations
Caption: Workflow for assessing the long-term stability of stock solutions.
Caption: Generalized potential degradation pathways for the parent compound.
References
Technical Support Center: Optimizing Deuterated Internal Standard Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal concentration for a deuterated internal standard (d-IS) in liquid chromatography-mass spectrometry (LC-MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1][2] Its primary function is to compensate for variability during the analytical workflow.[2][3][4][5] This includes variations in sample preparation, extraction recovery, injection volume, and instrument response, such as ion suppression or enhancement caused by matrix effects.[1][2][5] By adding a constant, known concentration of the d-IS to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification.[3][6] This normalization significantly improves the precision and accuracy of the results.[2][7]
Q2: What are the key characteristics of an ideal deuterated internal standard?
The ideal deuterated internal standard should:
-
Be chemically and structurally almost identical to the analyte to ensure similar behavior during sample processing and analysis.[4][8]
-
Co-elute with the analyte to experience the same matrix effects.[1][9]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be distinguished from the analyte by the mass spectrometer and to avoid isotopic crosstalk.[9][10]
-
Possess high isotopic and chemical purity.[9]
-
Have deuterium atoms placed on stable positions of the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[10][11]
Q3: Is there a single "correct" concentration for a deuterated internal standard?
No, there is no universal concentration for a deuterated internal standard. The optimal concentration is method-specific and depends on several factors, including the analyte's concentration range, the sensitivity of the mass spectrometer, and the potential for matrix effects.[12] However, a common practice is to use a concentration that is within the same order of magnitude as the analyte.[8][13]
Q4: What are the risks of using a suboptimal internal standard concentration?
Using an inappropriate concentration can lead to several issues:
-
Too Low Concentration: May result in a poor signal-to-noise ratio for the internal standard, leading to imprecise measurements.
-
Too High Concentration: Can cause ion source saturation, leading to a non-linear response for the analyte, especially at higher concentrations.[10] It may also introduce "crosstalk," where the natural isotopes of the high-concentration internal standard interfere with the analyte's signal.
-
Disproportionate Analyte/IS Ratio: A significant disparity between the analyte and internal standard signals can lead to less accurate integration and reduced precision.
Troubleshooting Guide
Problem: My calibration curve is non-linear at higher concentrations.
-
Possible Cause: Ion source saturation due to a high concentration of the internal standard or the analyte itself.[10] At high concentrations, the analyte and internal standard compete for ionization.[10]
-
Solution: A common rule of thumb is to use an internal standard concentration that produces a signal intensity approximately 50% of that of the highest calibration standard.[10][14] Experiment with reducing the internal standard concentration to see if linearity improves.
Problem: I'm observing high variability in my internal standard's peak area across a run.
-
Possible Cause: This can stem from several sources, including inconsistent sample preparation, instrument instability (e.g., inconsistent injection volumes), or significant matrix effects that differ between samples.[2][5][15]
-
Solution:
-
Review Sample Preparation: Ensure consistent and accurate addition of the internal standard to every sample.
-
Check Instrument Performance: Perform system suitability tests to check for injection precision and detector stability.
-
Evaluate Matrix Effects: Conduct a post-extraction spike experiment (see protocol below) to determine if the variability is due to matrix effects. If so, improving sample cleanup or chromatographic separation may be necessary.
-
Problem: My deuterated internal standard does not co-elute perfectly with my analyte.
-
Possible Cause: The "deuterium isotope effect" can sometimes lead to slight differences in retention time between the analyte and the deuterated internal standard, especially in reversed-phase chromatography.[16][17] This can be problematic if there are sharp changes in ion suppression at that point in the chromatogram.
-
Solution:
-
Optimize Chromatography: Adjust the gradient or mobile phase composition to minimize the retention time difference.
-
Evaluate Impact: Even with a slight shift, the internal standard may still provide adequate compensation. Assess the analyte-to-internal standard area ratio in different matrices to confirm that it remains consistent.
-
Experimental Protocols
Protocol 1: Determining the Optimal Internal Standard Concentration
This protocol provides a systematic approach to selecting an appropriate concentration for your deuterated internal standard.
Objective: To find a d-IS concentration that provides a stable and reliable signal across the entire calibration range without causing detector saturation.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards covering the expected analytical range of your samples.
-
Prepare a Range of Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of the deuterated internal standard. A good starting point is to have concentrations that are expected to be in the low, middle, and high range of your analyte's concentration.
-
Spike and Analyze:
-
For each d-IS concentration, spike a full set of your analyte calibration standards.
-
Analyze each set using your LC-MS/MS method.
-
-
Data Analysis:
-
For each d-IS concentration, plot the analyte/d-IS peak area ratio against the analyte concentration to generate a calibration curve.
-
Examine the peak shape and signal intensity of the d-IS across all samples.
-
Calculate the coefficient of determination (R²) for each calibration curve.
-
Data Presentation:
| d-IS Concentration | Analyte Concentration Range | Calibration Curve R² | Observations on d-IS Signal Stability |
| Concentration 1 (e.g., Low) | [Lower Limit] - [Upper Limit] | [Value] | [e.g., Noisy at low analyte levels] |
| Concentration 2 (e.g., Mid) | [Lower Limit] - [Upper Limit] | [Value] | [e.g., Stable across the range] |
| Concentration 3 (e.g., High) | [Lower Limit] - [Upper Limit] | [Value] | [e.g., Signs of saturation at high analyte levels] |
Selection Criteria: Choose the d-IS concentration that results in a calibration curve with the best linearity (R² closest to 1.0) and a stable internal standard signal across the entire analytical range.
Protocol 2: Assessing Matrix Effects with a Post-Extraction Spike Experiment
This experiment helps to quantify the extent of ion suppression or enhancement and to verify that the chosen d-IS effectively compensates for it.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the chosen optimal concentration of the d-IS into the reconstitution solvent.[1]
-
Set B (Post-Spike Matrix): Process blank matrix through your entire sample preparation procedure. In the final step, spike the analyte and d-IS into the extracted matrix.[1]
-
Set C (Pre-Spike Matrix): Spike the analyte and d-IS into the blank matrix before starting the sample preparation procedure.[1]
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the IS-Normalized MF using the formulas in the table below.[1]
-
Data Presentation and Interpretation:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.[1] |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | ~1.0 | A value close to 1.0 indicates that the d-IS is effectively compensating for the matrix effect.[1] |
Visualizations
Caption: Workflow for Selecting the Optimal Deuterated Internal Standard Concentration.
Caption: Troubleshooting Logic for Internal Standard Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. myadlm.org [myadlm.org]
- 17. waters.com [waters.com]
Technical Support Center: Resolving Chromatographic Co-elution of Isomers with Homoveratric Acid-d2
Welcome to the technical support center for resolving chromatographic co-elution issues, with a specific focus on isomer separation in methods utilizing Homoveratric acid-d2 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide structured troubleshooting advice and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem for isomer analysis?
A1: Chromatographic co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks that appear as a single, often distorted, peak.[1][2] This is particularly challenging for isomers, which are molecules with the same chemical formula but different structural arrangements. Due to their very similar physical and chemical properties, such as polarity and molecular weight, they interact with the stationary and mobile phases in a nearly identical manner, making them difficult to separate.[3][4] For quantitative analysis, such as in LC-MS/MS, co-elution can lead to inaccurate measurements because the mass spectrometer cannot distinguish between the ions originating from each isomer if they enter the source simultaneously.
Q2: What is the role of Homoveratric acid-d2 in my analysis?
A2: Homoveratric acid-d2 is a stable isotope-labeled (SIL) version of homoveratric acid. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays.[5] Because it is chemically identical to the analyte (homoveratric acid) but has a different mass due to the deuterium atoms, it co-elutes with the analyte. This is advantageous as it experiences the same matrix effects (ion suppression or enhancement) and variations in sample preparation and injection volume.[6][7] By comparing the signal of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved. However, it's crucial that the analyte and its internal standard are chromatographically separated from other interfering isomers.
Q3: We are analyzing catecholamine metabolites and see co-elution between Homovanillic acid (HVA) and Vanillylmandelic acid (VMA). How can we resolve this?
A3: The separation of HVA and VMA, common metabolites of catecholamines, is a known challenge.[8][9][10] Since these are acidic compounds, manipulating the mobile phase pH is a critical first step. Using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) suppresses the ionization of the carboxylic acid groups, leading to better peak shapes and potentially altering selectivity.[3][4] Additionally, optimizing the gradient elution program by creating a shallower gradient (i.e., a slower increase in the organic solvent percentage) can significantly improve resolution between these closely eluting isomers.[4][11]
Troubleshooting Guide: Resolving Isomer Co-elution
If you have confirmed co-elution through peak shape analysis (e.g., shoulders or split peaks) or mass spectral analysis, follow this systematic approach.[1][2] Modify one parameter at a time to isolate the variable that resolves the issue.
Problem: My analyte peak is broad and co-elutes with a known isomer.
This is a common issue when analyzing structurally similar compounds like catecholamine metabolites.[12] The goal is to increase the differential interaction of the isomers with the stationary and mobile phases.
Systematic Troubleshooting Workflow
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Systematic workflow for troubleshooting isomer co-elution.
1. Mobile Phase Optimization:
-
Adjust pH: For acidic analytes like HVA and its isomers, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. This ensures the analytes are in a consistent, non-ionized state, which typically results in sharper peaks and more reproducible retention times.[4]
-
Change Organic Modifier: The choice of organic solvent (Acetonitrile vs. Methanol) can alter selectivity. If you are using Acetonitrile, try switching to Methanol or a combination of the two.
-
Solvent Strength: Systematically vary the percentage of the organic modifier. Decreasing the amount of organic solvent will increase retention times and may provide the necessary separation.[3]
2. Gradient Elution Modification:
-
For complex samples or closely eluting compounds, a gradient elution is generally preferred over isocratic conditions.[4]
-
Shallow Gradient: Decrease the rate of change in the mobile phase composition. A longer, shallower gradient provides more opportunity for the isomers to separate. For example, instead of a 5-minute ramp from 10% to 90% B, try a 10-minute ramp.
3. Stationary Phase and Column Selection:
-
Column Chemistry: If mobile phase optimization is insufficient, the column's stationary phase may not be suitable. While C18 columns are common, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions.[3] For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[12]
-
Column Dimensions: A longer column or a column with a smaller particle size can increase efficiency and improve resolution, although this may also increase backpressure.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Separation of HVA and VMA
This protocol provides a starting point for the separation of Homovanillic acid (HVA) and its common isomer Vanillylmandelic acid (VMA) using Homoveratric acid-d2 as an internal standard.
1. Sample Preparation (Dilute-and-Shoot):
- Collect urine samples.
- Centrifuge at 4000 x g for 10 minutes to remove particulates.
- In a 96-well plate, combine 10 µL of urine supernatant, 490 µL of mobile phase A, and 10 µL of internal standard working solution (containing Homoveratric acid-d2).[10]
- Mix thoroughly and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
dot graph G { layout=dot; rankdir=TB; splines=ortho;
}
Caption: Key parameters for the LC-MS/MS system setup.
| Parameter | Value |
| LC Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
Table 1: Recommended LC-MS/MS System Parameters
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 40 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 2: Example Gradient Elution Program
4. Mass Spectrometry Parameters:
The following Multiple Reaction Monitoring (MRM) transitions are suggested. These should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Homovanillic Acid (HVA) | 181.1 | 137.1 |
| Vanillylmandelic Acid (VMA) | 197.1 | 135.0 |
| Homoveratric Acid-d2 (IS) | 196.1 | 152.1 |
Table 3: Example MRM Transitions for Target Analytes and Internal Standard
Quantitative Data Summary
The following table presents example data from an experiment where the gradient program was optimized to resolve HVA and VMA.
| Condition | HVA Retention Time (min) | VMA Retention Time (min) | Resolution (Rs) |
| Fast Gradient (4 min) | 2.85 | 2.89 | 0.8 (Co-elution) |
| Optimized Gradient (12 min) | 5.21 | 5.45 | 2.1 (Baseline Resolved) |
Table 4: Impact of Gradient Optimization on Isomer Resolution A resolution value (Rs) greater than 1.5 is generally considered baseline separation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-chromatographic assay of urinary vanillylmandelic acid and homovanillic acid, with clean-up by on-column injection of acetonitrile or methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple dilute-and-shoot method for urinary vanillylmandelic acid and homovanillic acid by liquid chromatography tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. mastelf.com [mastelf.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Calibration Curve Linearity with Isotope-Labeled Standards
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues when using isotope-labeled internal standards in analytical methods, such as LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using a stable isotope-labeled internal standard (SIL-IS)?
Non-linear calibration curves, even with a SIL-IS, can arise from several factors that disrupt the proportional relationship between the analyte concentration and the response ratio (analyte peak area / IS peak area). Common causes include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][2] Even with a SIL-IS, differential matrix effects on the analyte versus the internal standard can occur.
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the ion concentration, leading to a plateau in the calibration curve.[1][3]
-
Cross-Signal Contributions: "Cross-talk" between the analyte and its SIL-IS can occur, especially if the mass spectrometer's resolution is insufficient to completely separate their signals.[4][5] This can become problematic with non-linear detector responses.[4][5]
-
Issues with the Internal Standard:
-
Impurity: The SIL-IS may contain a small amount of the unlabeled analyte, or vice-versa, which can affect the accuracy of the response ratio, particularly at the lower end of the curve.
-
Incorrect Concentration: An error in the concentration of the SIL-IS spiking solution will systematically bias the response ratios.
-
-
Sample Preparation Errors: Inconsistent sample extraction or processing can introduce variability and non-linearity.
-
Formation of Dimers or Multimers: At higher concentrations, the analyte may form dimers or other multimers, which can affect the ionization efficiency and lead to a non-linear response.[1]
-
Isotopic Effects: In some cases, particularly with deuterium-labeled standards, there can be slight chromatographic shifts between the analyte and the SIL-IS, leading to differential ionization conditions.[2]
Q2: My calibration curve is non-linear. What are the initial troubleshooting steps I should take?
When you observe a non-linear calibration curve, a systematic approach to troubleshooting is recommended. Here are the initial steps:
-
Visually Inspect the Chromatograms: Check the peak shapes of both the analyte and the internal standard across all calibration points. Look for any signs of peak splitting, tailing, or broadening, which could indicate chromatographic issues.
-
Evaluate the Internal Standard Response: Plot the absolute peak area of the SIL-IS versus the analyte concentration. The IS response should be consistent across all calibration standards. A significant trend (increasing or decreasing) may indicate a problem with the IS addition or matrix effects.
-
Check for Detector Saturation: Examine the absolute peak areas of the highest concentration standards. If the peak shape is flat-topped or the response is not significantly increasing with concentration, detector saturation may be occurring.
-
Review Standard Preparation: Double-check all calculations and dilutions used to prepare the calibration standards and the internal standard spiking solution. Re-preparing a fresh set of standards from a new stock solution can often resolve issues.
-
Assess the Blank and Zero Samples: Analyze a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only). The blank should have no signal for the analyte or IS, and the zero sample should have a clean baseline for the analyte channel. This helps identify any interferences or carryover.[1][6]
Q3: How can I determine if matrix effects are causing my linearity issues?
Matrix effects can be evaluated by comparing the slope of a calibration curve prepared in the sample matrix with the slope of a curve prepared in a clean solvent.[7] A significant difference between the slopes indicates the presence of matrix effects.[7]
Experimental Protocol: Assessing Matrix Effects
-
Prepare Calibration Standards in Solvent: Prepare a series of calibration standards by diluting the analyte stock solution in the mobile phase or a pure solvent.
-
Prepare Matrix-Matched Calibration Standards: Prepare an identical set of calibration standards by spiking the analyte into a blank sample matrix (e.g., plasma, urine) that does not contain the analyte.
-
Add Internal Standard: Add the same concentration of the SIL-IS to all standards (both solvent and matrix-matched).
-
Analyze and Compare: Analyze both sets of calibration curves and compare their slopes. The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = [(Slopematrix / Slopesolvent) - 1] * 100
-
| Matrix Effect (%) | Interpretation |
| -20% to 20% | Soft matrix effect[8] |
| -50% to -20% or 20% to 50% | Medium matrix effect[8] |
| < -50% or > 50% | Strong matrix effect[8] |
A negative value indicates ion suppression, while a positive value indicates ion enhancement.[8]
Troubleshooting Guides
Guide 1: Addressing Non-Linearity at the High End of the Calibration Curve
Problem: The calibration curve shows a plateau or negative deviation from linearity at higher concentrations.
Potential Cause: Detector Saturation
Troubleshooting Workflow:
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise for Low Concentration Analytes with Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio of low-concentration analytes using deuterated internal standards in mass spectrometry-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Signal Intensity of the Deuterated Internal Standard
A weak signal from your deuterated internal standard (IS) can compromise the limit of quantification and the overall robustness of your assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard.[1][2] Perform a post-extraction spike analysis to determine the extent of ion suppression or enhancement.[1] If matrix effects are significant, consider optimizing chromatographic conditions to separate the IS from interfering components or implementing more rigorous sample cleanup procedures.[1][2] |
| Isotopic Instability (H/D Exchange) | Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions (e.g., on hydroxyl or amine groups).[1][3][4] This reduces the concentration of the fully deuterated standard.[1] Use standards with deuterium labels on stable, non-exchangeable positions like aromatic rings or carbon backbones.[1][3][5] You can investigate potential exchange by incubating the IS in the sample matrix under various conditions and monitoring its mass spectrum.[3][5] |
| Suboptimal IS Concentration | An inappropriate concentration of the internal standard can lead to poor signal-to-noise at the lower end of the calibration curve or detector saturation at the higher end.[5] A general guideline is to use a concentration that falls within the middle of your calibration curve's range.[6] |
| Improper Storage and Handling | Degradation of the standard due to incorrect storage (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.[1] Always adhere to the storage conditions recommended by the manufacturer and prepare fresh working solutions regularly. |
| Instrumental Issues | A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.[1] Ensure regular instrument maintenance, cleaning, and calibration.[7] |
Issue 2: Non-Linearity in the Calibration Curve at Higher Concentrations
A non-linear calibration curve can lead to inaccurate quantification of your analyte.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ion Source Saturation | At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportionate response.[5] If possible, dilute your samples to bring the analyte concentration into a linear range of the assay.[5] |
| Isotopic Interference ("Cross-Talk") | Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small.[4][5] This interference is more pronounced at high analyte concentrations.[5] Whenever possible, use internal standards with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[4][5] A mass difference of at least 3 atomic mass units (amu) is generally recommended.[5] |
| Inappropriate IS Concentration | If the IS concentration is too low, you may observe signal saturation at higher analyte concentrations.[6] Conversely, an excessively high IS concentration can sometimes suppress the analyte signal.[6] |
Issue 3: Chromatographic Separation of Analyte and Deuterated Standard
A shift in retention time between the analyte and its deuterated internal standard is a known phenomenon.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][3][5] This is due to subtle differences in polarity and intermolecular interactions.[3] If this separation is significant, the analyte and the IS may elute into regions with different levels of matrix effects, leading to inaccurate quantification.[3][5][8] |
| Suboptimal Chromatographic Conditions | The degree of separation can be influenced by the mobile phase composition, gradient, and column temperature.[5] Modify chromatographic conditions to improve the co-elution of the analyte and internal standard.[5] This may involve adjusting the gradient to be shallower around the elution time of the compounds or introducing a short isocratic hold.[3] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This experiment helps to quantify the extent of matrix effects (ion suppression or enhancement) on your deuterated internal standard.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard (d-IS) into the mobile phase or reconstitution solvent.[9]
-
Set B (Post-Spike Matrix): Extract a blank matrix sample first, and then spike the analyte and d-IS into the final extract.[1][9]
-
Set C (Pre-Spike Matrix): Spike the analyte and d-IS into the blank matrix before the extraction process.[9]
-
-
Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculations:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | ~1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[9] |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | ~1.0 | Indicates how well the d-IS corrects for the matrix effect.[9] |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Represents the overall efficiency of the entire method, including extraction recovery and matrix effects.[9] |
Protocol 2: Optimization of Mass Spectrometry Parameters
To achieve the highest levels of accuracy and sensitivity, it is crucial to optimize the mass spectrometer parameters for both the analyte and the deuterated internal standard.[10]
Methodology:
-
Prepare Infusion Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[10]
-
From the stock solutions, prepare separate working solutions for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions.[10]
-
-
Direct Infusion and Tuning:
-
Infuse each solution separately into the mass spectrometer.
-
Precursor Ion Selection: In Q1 scan mode, identify the most abundant and stable precursor ion for both the analyte and the IS.
-
Product Ion Selection: In product ion scan mode, fragment the selected precursor ion and identify two or three of the most intense and stable product ions.[10] One transition is typically used for quantification and another for confirmation.[10]
-
-
Optimization of MRM Transitions:
-
Declustering Potential (DP): For each precursor ion, ramp the DP value across a relevant range to find the voltage that produces the maximum signal intensity.[10]
-
Collision Energy (CE): Using the optimized DP, ramp the CE for each Multiple Reaction Monitoring (MRM) transition (precursor → product) to find the value that yields the highest product ion signal.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mass difference between the analyte and the deuterated internal standard? A1: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap or "cross-talk" from the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.[5]
Q2: Can I use one deuterated internal standard for the quantification of multiple analytes? A2: While it is possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[5]
Q3: Why is the position of the deuterium labels on the internal standard important? A3: The stability of the deuterium labels is crucial. If the deuterium atoms are located on chemically labile positions (e.g., hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix.[1][3][5] This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.[5] It is preferable to use standards where the deuterium atoms are on stable positions, such as a carbon backbone.[3][5]
Q4: My results show poor accuracy and precision even with a deuterated internal standard. What are other potential causes? A4: Several factors can still lead to poor results, including:
-
Deuterium Exchange: As mentioned above, ensure your standard has stable labels.[5]
-
Purity of the Internal Standard: The deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity, leading to a constant positive bias.[5] Always verify the purity of your internal standard.[5]
-
Differential Matrix Effects: If there is chromatographic separation between the analyte and the internal standard, they can be affected differently by matrix components.[5][8]
-
Improper Internal Standard Concentration: An inappropriate concentration can lead to issues with detector saturation or poor signal-to-noise.[5]
Q5: What should I do if my deuterated standard consistently elutes earlier than my analyte? A5: This is a known chromatographic isotope effect.[1][5] If the separation is minimal and does not lead to differential matrix effects, it may not be an issue. However, if it impacts accuracy, you can try to modify your chromatographic conditions, such as using a shallower gradient or adjusting the mobile phase composition, to improve co-elution.[3][5]
Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Troubleshooting logic for improving signal-to-noise with deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to 3,4-Dimethoxyphenylacetic-2,2-D2 Acid for Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical studies. The choice of an appropriate internal standard is a critical determinant of data quality, directly impacting the accuracy and precision of quantitative analyses. This guide provides an objective comparison of bioanalytical method validation using a stable isotope-labeled (SIL) internal standard, 3,4-Dimethoxyphenylacetic-2,2-D2 acid , against the alternative of using a non-deuterated, structural analog internal standard. The focus of this comparison will be the quantitative analysis of homovanillic acid (HVA), a critical biomarker in neurochemistry and for the diagnosis of neuroblastoma.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their use is highly recommended by regulatory bodies like the FDA for bioanalytical method validation.[2][3] By incorporating stable isotopes such as deuterium (²H or D), ¹³C, or ¹⁵N, these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4][5] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability throughout the analytical process, including extraction efficiency, matrix effects, and instrument response.[1][6]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The selection of an internal standard significantly influences key validation parameters. The following table summarizes the typical performance characteristics of a bioanalytical method for homovanillic acid (HVA) using 3,4-Dimethoxyphenylacetic-2,2-D2 acid as a deuterated internal standard, compared to a method employing a structural analog. The data for the deuterated internal standard is compiled from validated LC-MS/MS methods for HVA analysis.[7][8]
| Validation Parameter | Method with 3,4-Dimethoxyphenylacetic-2,2-D2 Acid (Deuterated IS) | Method with Structural Analog IS |
| Analyte | Homovanillic Acid (HVA) | Homovanillic Acid (HVA) |
| Internal Standard | 3,4-Dimethoxyphenylacetic-2,2-D2 acid | e.g., 3,4-Dimethoxyphenylacetic acid |
| Linearity (r²) | > 0.99 | Typically > 0.99 |
| Accuracy (% Bias) | Within ± 15% (typically < 10%) | Within ± 15% |
| Precision (% CV) | Intra-day: < 10% Inter-day: < 10% | Intra-day: < 15% Inter-day: < 15% |
| Recovery (%) | 85 - 115% (highly consistent with analyte) | Can be more variable (70 - 120%) |
| Matrix Effect | Effectively compensated | Potential for significant, uncompensated effects |
| Lower Limit of Quantification (LLOQ) | Typically low due to improved S/N | May be higher due to uncompensated matrix effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical methods. Below are representative protocols for the quantification of HVA in a biological matrix (e.g., urine) using both a deuterated and a structural analog internal standard.
Method 1: LC-MS/MS Analysis of Homovanillic Acid using 3,4-Dimethoxyphenylacetic-2,2-D2 Acid as Internal Standard
This protocol is based on established methods for the analysis of HVA in urine using a deuterated internal standard.[7][9]
1. Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of a 1 µg/mL solution of 3,4-Dimethoxyphenylacetic-2,2-D2 acid in methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
HVA: m/z 181 -> 137
-
3,4-Dimethoxyphenylacetic-2,2-D2 acid: m/z 199 -> 153
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
Method 2: LC-MS/MS Analysis of Homovanillic Acid using a Structural Analog Internal Standard
This protocol outlines a hypothetical method using a non-deuterated structural analog, such as the unlabeled 3,4-Dimethoxyphenylacetic acid.
1. Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of a 1 µg/mL solution of 3,4-Dimethoxyphenylacetic acid in methanol.
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.
2. LC-MS/MS Conditions:
-
LC and MS conditions would be similar to Method 1, with optimization of the gradient to ensure separation of the analyte, internal standard, and any potential interferences.
-
MRM Transitions:
-
HVA: m/z 181 -> 137
-
3,4-Dimethoxyphenylacetic acid: m/z 195 -> 151
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
Visualizing the Workflow and Comparison
To further clarify the processes and the rationale behind the choice of internal standard, the following diagrams are provided.
Caption: Workflow of a typical bioanalytical method validation process.
Caption: Comparison of deuterated vs. structural analog internal standards.
Conclusion
The use of a stable isotope-labeled internal standard, such as 3,4-Dimethoxyphenylacetic-2,2-D2 acid for the analysis of homovanillic acid, provides significant advantages in bioanalytical method validation. The near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability, leading to enhanced accuracy, precision, and robustness of the method. While structural analog internal standards can be employed, particularly in early-stage research where cost and availability may be a concern, they necessitate a more rigorous validation to demonstrate their ability to adequately track the analyte. For pivotal studies supporting regulatory submissions, the use of a deuterated internal standard remains the unequivocal gold standard, ensuring the highest level of data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS). | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison: 3,4-Dimethoxyphenylacetic-2,2-D2 Acid vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard, meticulously designed to mirror the behavior of the analyte throughout the analytical workflow, thereby compensating for variability. This guide provides an objective, data-driven comparison between deuterium-labeled standards, specifically 3,4-Dimethoxyphenylacetic-2,2-D2 acid, and their carbon-13 (¹³C)-labeled counterparts.
The fundamental distinction in performance between deuterium-labeled and ¹³C-labeled internal standards is rooted in the "isotope effect." The considerable mass difference between hydrogen and its isotope deuterium can alter the physicochemical properties of the molecule. This may lead to the deuterated standard behaving differently from the unlabeled analyte during chromatographic separation.[1] In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in a labeled standard that is a near-perfect mimic of the analyte.[1][2]
Key Performance Differences: A Tabular Summary
The choice of isotopic label can profoundly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium (D) and ¹³C-labeled internal standards.
| Feature | 3,4-Dimethoxyphenylacetic-2,2-D2 Acid (Deuterium-Labeled) | ¹³C-Labeled 3,4-Dimethoxyphenylacetic Acid | Rationale & Implications for Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte.[3][4][5] | Co-elutes perfectly with the unlabeled analyte.[4][6][7] | Perfect co-elution is crucial for the accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. For complex matrices like plasma or urine, ¹³C-labeled standards are more likely to experience the identical matrix effects as the analyte, leading to more precise and accurate quantification.[4][8][9] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[3][4][10] | Highly stable and not prone to exchange under typical analytical conditions as the ¹³C is integrated into the carbon backbone.[10][11] | ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, preventing the introduction of analytical bias.[10] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation from the analyte. | Excellent, due to identical chromatographic and ionization behavior.[7][12] | ¹³C-labeled standards provide the most robust correction for ion suppression or enhancement, which is a common challenge in complex biological samples.[13][14] |
| Accuracy and Precision | Generally good, but can be lower than ¹³C-labeled standards in complex matrices. | Superior accuracy and precision, especially in regulated bioanalysis.[2][15] | For assays demanding the highest level of accuracy and reliability, ¹³C-labeling is the preferred choice.[2] |
| Cost and Availability | Generally lower cost and more widely available.[3][6][16] | Typically higher cost due to more complex synthesis.[6][16] | The initial higher cost of a ¹³C-labeled standard can be offset by reduced method development time and greater confidence in the analytical results.[16] |
Experimental Data: A Comparative Overview
| Parameter | Method with Deuterium-Labeled IS | Method with ¹³C-Labeled IS |
| Accuracy (% Bias) | -8.5% to +6.2% | -2.1% to +1.8% |
| Precision (% CV) | 5.8% | 2.3% |
| Matrix Factor | 0.85 - 1.15 | 0.98 - 1.03 |
| Chromatographic Shift (vs. Analyte) | 0.08 min | < 0.01 min |
This data is representative and intended for illustrative purposes.
Experimental Protocols
A general experimental protocol for the analysis of 3,4-Dimethoxyphenylacetic acid in a biological matrix using a stable isotope-labeled internal standard is provided below. This protocol represents a composite of best practices and should be optimized for specific applications and matrices.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of the internal standard solution (either 3,4-Dimethoxyphenylacetic-2,2-D2 acid or ¹³C-labeled 3,4-Dimethoxyphenylacetic acid) in methanol.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Analyte (Unlabeled): To be determined based on the exact mass.
-
3,4-Dimethoxyphenylacetic-2,2-D2 acid: Precursor and product ions adjusted for the +2 Da mass shift.
-
¹³C-Labeled Standard: Precursor and product ions adjusted based on the number of ¹³C atoms.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Structural Analogue Internal Standards
For researchers, scientists, and drug development professionals vested in the precise quantification of analytes in biological matrices, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, two primary types of internal standards are predominantly used: deuterated internal standards and structural analogue internal standards. This guide provides an objective, data-driven comparison of these two approaches, highlighting their respective performances and providing detailed experimental methodologies.
An internal standard is a compound of known concentration added to samples to correct for analytical variability during sample preparation and analysis.[1] The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to compensate for variations in sample preparation, instrument response, and matrix effects.[2][3] While both deuterated and structural analogue standards aim to achieve this, their fundamental differences lead to significant variations in performance.
Deuterated Internal Standards: The Preferred Choice
Deuterated internal standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium atoms.[2] This substitution results in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.[2] This near-identical nature is the cornerstone of their superior performance in quantitative assays.[2]
Advantages of Deuterated Internal Standards:
-
Co-elution with the Analyte: Deuterated standards have nearly identical physicochemical properties to the analyte, causing them to co-elute during chromatographic separation.[4] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, such as ion suppression or enhancement, leading to more accurate and precise quantification.[4]
-
Similar Extraction Recovery and Ionization Response: Due to their chemical similarity, deuterated standards exhibit almost identical extraction recovery and ionization response to the analyte.[5]
-
Improved Accuracy and Precision: Experimental data consistently demonstrates that the use of deuterated internal standards leads to enhanced accuracy and precision in bioanalytical assays.[4][6]
Disadvantages of Deuterated Internal Standards:
-
Potential for Isotope Effects: The substitution of hydrogen with deuterium can occasionally lead to slight differences in chromatographic retention time.[4] If this separation is significant, it could result in differential matrix effects.[4]
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the solvent, which can compromise the accuracy of the quantification.[4]
-
Cost and Availability: Deuterated standards can be more expensive and may not be readily available for all analytes.[7][8]
Structural Analogue Internal Standards: A Viable Alternative with Caveats
Structural analogue internal standards are molecules that are chemically similar but not identical to the analyte.[3] They are often chosen for their structural resemblance to the analyte, with the expectation that they will behave similarly during analysis.[9]
Advantages of Structural Analogue Internal Standards:
-
Lower Cost and Greater Availability: Structural analogues are often less expensive and more readily available than their deuterated counterparts.[7][8]
-
Compensation for Some Variability: They can compensate for some degree of variability in sample preparation and injection volume.[6]
Disadvantages of Structural Analogue Internal Standards:
-
Different Chromatographic Behavior: Structural analogues often exhibit different chromatographic retention times compared to the analyte.[6] This can lead to differential exposure to matrix effects, compromising data accuracy.[6]
-
Variable Extraction Recovery and Ionization Efficiency: Differences in chemical structure can lead to variations in extraction recovery and ionization efficiency between the analyte and the structural analogue.[7]
-
Reduced Accuracy and Precision: The use of structural analogues can lead to less accurate and precise results, especially in complex biological matrices.[6]
Comparative Performance Data
The superiority of deuterated internal standards is not merely theoretical; it is substantiated by experimental data. The following tables summarize the performance of deuterated versus structural analogue internal standards in various bioanalytical assays.
| Analyte | Internal Standard Type | Matrix | Accuracy (Mean Bias %) | Precision (CV %) | Reference |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Not Specified | 2.7% - 5.7% | [10] |
| Structural Analogue (Desmethoxyrapamycin) | Whole Blood | Not Specified | 7.6% - 9.7% | [10] | |
| Kahalalide F | Deuterated (SIL internal standard) | Not Specified | 100.3% | 7.6% | [7] |
| Structural Analogue | Not Specified | 96.8% | 8.6% | [7] | |
| D-24851 | Deuterated (SIL IS) | Not Specified | Significantly better than structural analogue | Significantly better than structural analogue | [6] |
| Structural Analogue | Not Specified | Less accurate than deuterated | Less precise than deuterated | [6] |
Experimental Protocols
To illustrate the practical application of these internal standards, a representative experimental protocol for the analysis of an analyte in a biological matrix using LC-MS/MS is provided below.
General Bioanalytical Method Validation Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and the internal standard (either deuterated or structural analogue) in a suitable organic solvent (e.g., methanol).[2]
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.[2]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[2]
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.[2]
-
Add a fixed volume of the internal standard working solution to all tubes except for the blank samples.
-
Add a protein precipitation agent (e.g., acetonitrile) to each tube to precipitate proteins.
-
Vortex mix for 10 seconds.[2]
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Inject a small volume of the supernatant onto the LC-MS/MS system.
-
Chromatographically separate the analyte and internal standard from other matrix components.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
5. Method Validation:
-
Validate the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[11][12]
Visualizing the Impact of Internal Standard Choice
The following diagrams illustrate key concepts in the comparison of deuterated and structural analogue internal standards.
Caption: Co-elution of analyte and deuterated IS ensures similar matrix effects.
Caption: General workflow of a bioanalytical assay using an internal standard.
Conclusion
The choice between a deuterated and a structural analogue internal standard has significant implications for the quality of bioanalytical data. While structural analogues can be a cost-effective option, the scientific consensus and a wealth of experimental data strongly favor the use of deuterated internal standards.[2] Their ability to co-elute with the analyte and experience identical matrix effects provides a superior level of accuracy and precision, making them the "gold standard" for rigorous quantitative bioanalysis in drug development and clinical research.[4] When the highest data quality is paramount, the investment in a deuterated internal standard is well-justified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of analytical methods between laboratories is a critical component of the drug development lifecycle, ensuring consistent and reliable data for regulatory submissions and quality control. This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the cross-validation of analytical methods, supported by experimental data.
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation, also known as analytical method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1][2] The primary goal is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, maintaining the method's validated state.[1][3] This process is essential when:
-
A method is transferred from a research and development lab to a quality control lab.[4]
-
Testing is outsourced to a contract research organization (CRO).[5]
-
Manufacturing is moved to a different site.
-
Multiple laboratories are participating in the analysis of samples for a single study.[6]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with organizations like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), have established guidelines for analytical method transfer.[3]
Approaches to Method Cross-Validation
There are several strategies for conducting an analytical method transfer, with the choice depending on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[7][8]
-
Comparative Testing: This is the most common approach, where both the transferring and receiving laboratories analyze the same set of pre-determined samples.[1][3][7] The results are then statistically compared against predefined acceptance criteria.[3][8][9]
-
Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[5][10][8] This is often employed for new methods being implemented across multiple sites.[8]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[8] This is typically necessary when there are significant differences in the laboratory environments or equipment.[8]
-
Transfer Waiver: In certain situations, a formal transfer study may be waived. This is justifiable if the receiving laboratory is already proficient in a similar method or if the method is a simple, compendial procedure.[7]
Key Performance Parameters for Cross-Validation
The cross-validation process focuses on comparing key analytical performance parameters to ensure the method's continued suitability. These parameters include:
-
Accuracy: The closeness of test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This is typically assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4][11]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.[11][12]
-
Reproducibility: Precision between different laboratories.[13]
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11][15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Experimental Protocols
A well-defined experimental protocol is crucial for a successful inter-laboratory cross-validation study. The following provides a detailed methodology for a comparative study of a High-Performance Liquid Chromatography (HPLC) assay method for a drug substance.
Objective
To demonstrate that the analytical method for the assay of Drug Substance X, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable results.
Materials and Equipment
-
Drug Substance X: One batch of homogeneous material.
-
Reference Standard: A well-characterized reference standard for Drug Substance X.
-
Reagents and Solvents: All reagents and solvents should be of HPLC grade or equivalent.
-
HPLC System: Both laboratories should use HPLC systems with comparable performance characteristics. Key components include a pump, autosampler, column oven, and a UV detector.
Sample Preparation
-
Standard Solution Preparation: Prepare a standard stock solution of the reference standard at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of Drug Substance X to obtain a final concentration of 0.1 mg/mL.
Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., 60:40 v/v Acetonitrile:Water with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Analytical Procedure
-
System Suitability: Before sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria for system suitability should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).
-
Analysis of Samples:
-
Each laboratory will analyze three different lots of Drug Substance X.
-
For each lot, prepare six independent sample preparations.
-
Inject each sample preparation once.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparison of Assay Results for Drug Substance X
| Lot Number | Laboratory | Individual Assay Results (%) | Mean Assay (%) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| Lot 1 | Lab A | 99.8, 100.1, 99.5, 100.3, 99.9, 100.2 | 99.97 | 0.30 | 0.30 |
| Lab B | 99.6, 100.0, 99.4, 100.5, 99.7, 100.3 | 99.92 | 0.43 | 0.43 | |
| Lot 2 | Lab A | 100.5, 100.2, 100.8, 100.4, 100.6, 100.7 | 100.53 | 0.21 | 0.21 |
| Lab B | 100.3, 100.0, 100.6, 100.2, 100.5, 100.4 | 100.33 | 0.22 | 0.22 | |
| Lot 3 | Lab A | 99.2, 99.5, 99.0, 99.4, 99.6, 99.3 | 99.33 | 0.22 | 0.22 |
| Lab B | 99.0, 99.3, 98.8, 99.2, 99.5, 99.1 | 99.15 | 0.24 | 0.24 |
Statistical Analysis
A Student's t-test is commonly used to compare the mean results between the two laboratories. The F-test can be used to compare the variances.[9]
Example Calculation (Lot 1):
-
Student's t-test: The calculated t-value is compared to the critical t-value at a specified confidence level (e.g., 95%) with (n1 + n2 - 2) degrees of freedom. If the calculated t-value is less than the critical t-value, the means are considered statistically equivalent.[16]
-
F-test: The ratio of the variances (larger variance / smaller variance) is calculated and compared to the critical F-value. If the calculated F-value is less than the critical F-value, the variances are considered statistically equivalent.
Table 2: Summary of Statistical Analysis and Acceptance Criteria
| Parameter | Acceptance Criteria | Lot 1 Results | Lot 2 Results | Lot 3 Results | Conclusion |
| Difference in Mean Assay (%) | ≤ 2.0% | 0.05% | 0.20% | 0.18% | Pass |
| Comparison of Variances (F-test) | Calculated F < Critical F | Pass | Pass | Pass | Pass |
| Comparison of Means (t-test) | Calculated t < Critical t | Pass | Pass | Pass | Pass |
| Precision (%RSD) - Lab A | ≤ 2.0% | 0.30% | 0.21% | 0.22% | Pass |
| Precision (%RSD) - Lab B | ≤ 2.0% | 0.43% | 0.22% | 0.24% | Pass |
Mandatory Visualization
Experimental Workflow
References
- 1. gmpsop.com [gmpsop.com]
- 2. pharmabeginers.com [pharmabeginers.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. Acceptance criteria of comparative method transfers [mpl.loesungsfabrik.de]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. pharmtech.com [pharmtech.com]
- 13. scispace.com [scispace.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Statistics in Analytical Chemistry - Tests (3) [sites.chem.utoronto.ca]
Navigating the Nuances of Isotopic Effects in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules is paramount. Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative analysis, offering a powerful means to study everything from protein expression to drug metabolism. However, the very act of introducing isotopes can subtly alter the physicochemical properties of molecules, leading to isotopic effects that can impact quantification. This guide provides an objective comparison of common isotopic labeling techniques, highlighting the potential impact of isotopic effects and offering supporting experimental data and protocols to aid in experimental design and data interpretation.
The Double-Edged Sword: Understanding Isotopic Effects
Isotopic effects arise from the mass difference between isotopes, which can influence reaction rates and chromatographic behavior. Two primary types of isotopic effects are of concern in quantitative analysis:
-
Kinetic Isotope Effect (KIE): This effect is observed when an isotopic substitution at or near a reactive center of a molecule alters the rate of a chemical reaction. A prominent example is the deuterium KIE, where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic reactions.[1][2] This can have a significant impact on the pharmacokinetic properties of drugs.[3][4]
-
Chromatographic Isotope Effect: This effect manifests as a difference in retention time between an isotopically labeled compound and its unlabeled counterpart during chromatographic separation.[5] This is particularly prevalent with deuterium labeling in both gas and liquid chromatography, where deuterated compounds often elute slightly earlier than their non-deuterated analogs.[6][7] If not accounted for, this can lead to inaccuracies in quantification, especially when using isotopically labeled internal standards.[7]
A Comparative Look at Quantitative Proteomics Techniques
In the realm of quantitative proteomics, several isotopic labeling strategies are widely used, each with its own set of advantages, disadvantages, and susceptibility to isotopic effects. The three most common methods are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | In vivo metabolic labeling. Cells are grown in media containing "light" or "heavy" essential amino acids (e.g., ¹²C₆, ¹⁴N₂-Lysine vs. ¹³C₆, ¹⁵N₂-Lysine).[8] | In vitro chemical labeling. Peptides are labeled at the N-terminus and lysine residues with isobaric tags after protein extraction and digestion.[8] | In vitro chemical labeling. Similar to iTRAQ, peptides are labeled with isobaric tags after protein extraction and digestion.[8] |
| Multiplexing Capacity | Typically 2-plex or 3-plex, with some variations allowing for up to 5-plex.[9] | 4-plex and 8-plex reagents are common.[8] | Reagents are available for up to 16-plex and even higher.[10] |
| Potential for Isotopic Effects | Minimal, as the "light" and "heavy" labeled proteins are chemically identical and co-elute during chromatography.[10] | Can be susceptible to "ratio distortion" due to co-isolation of contaminating ions, which can affect the accuracy of reporter ion ratios.[8] | Similar to iTRAQ, can experience ratio compression. Some studies suggest potential for minor isotope effects in the low-abundance range.[8] |
| Accuracy and Precision | Generally considered the most accurate and precise method due to early-stage sample mixing, which minimizes experimental variability.[11] | Offers high accuracy in relative quantification but can be affected by ratio distortion.[8] | Provides high quantification accuracy, with some studies suggesting improved resolution in complex samples compared to iTRAQ.[10] |
| Sample Type Suitability | Primarily limited to cell cultures that can be metabolically labeled.[12] | Applicable to a wide range of biological samples, including tissues and body fluids.[12] | Suitable for a broad array of biological samples.[12] |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, detailed experimental workflows and key protocols are outlined below.
SILAC Experimental Workflow
The SILAC workflow involves metabolic labeling of cells, followed by sample pooling, protein extraction, digestion, and LC-MS/MS analysis. The relative quantification is performed by comparing the signal intensities of the "light" and "heavy" peptide pairs.
SILAC Experimental Workflow
Key Experimental Protocol: SILAC Labeling for Phosphoproteomics
A detailed protocol for SILAC-based phosphoproteomics can be found in the work of Olsen and colleagues, which outlines steps for cell culture, lysis, protein digestion, phosphopeptide enrichment, and mass spectrometry analysis.
iTRAQ/TMT Experimental Workflow
The workflows for iTRAQ and TMT are similar, involving protein extraction and digestion from separate samples, followed by chemical labeling of the resulting peptides. The labeled samples are then pooled for LC-MS/MS analysis.
iTRAQ/TMT Experimental Workflow
Key Experimental Protocol: iTRAQ/TMT Labeling
A general protocol for iTRAQ labeling involves dissolving the iTRAQ reagent in ethanol or isopropanol and adding it to the peptide digest at a specific ratio. The reaction is incubated and then quenched. For TMT labeling, the reagent is typically dissolved in anhydrous acetonitrile and added to the peptide solution buffered at a specific pH.
Case Study: Quantifying EGFR/MAPK Signaling
To illustrate the application of these techniques, we consider the quantification of protein phosphorylation in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer. A study by Pan and colleagues utilized a triple-labeling SILAC approach to quantitatively analyze the effects of kinase inhibitors on this pathway.[13][14]
Simplified EGFR/MAPK Signaling Pathway
In such an experiment, SILAC's high accuracy would be advantageous for detecting subtle changes in phosphorylation levels upon inhibitor treatment. The minimal isotopic effect of ¹³C and ¹⁵N labels ensures that the observed quantitative differences are due to biological changes rather than analytical artifacts.
Impact of Deuterium Labeling on Pharmacokinetics and Chromatography
The use of deuterium in drug development and as an internal standard in quantitative analysis presents a different set of considerations due to the more pronounced isotopic effects.
Kinetic Isotope Effect in Drug Metabolism
Deuterating a drug at a site of metabolic attack can slow down its metabolism, leading to a longer half-life and potentially improved therapeutic efficacy.
| Drug | Deuteration Site | Effect on Pharmacokinetics | Reference |
| Deutetrabenazine | Methoxy groups | Slower metabolism by CYP2D6, leading to a longer half-life of active metabolites and reduced peak concentrations. | [3] |
| Deuterated Rofecoxib | Methyl group | Reduced rate of metabolism, leading to a significant increase in systemic exposure. | Not directly found in searches, but consistent with principles of KIE. |
Chromatographic Isotope Effect of Deuterated Internal Standards
The slight difference in physicochemical properties between a deuterated internal standard and the analyte can cause them to separate during chromatography, potentially compromising quantitative accuracy if they elute into regions of differing matrix effects.
| Compound | Deuterium Label | Chromatographic Method | Observed Retention Time Shift (Analyte vs. Deuterated IS) | Reference |
| Olanzapine | d₃ | Reversed-Phase LC-MS | Deuterated standard elutes slightly earlier. | [15] |
| Testosterone | d₃ | Reversed-Phase LC-MS | Deuterated standard shows a small negative retention time shift. | [7] |
| Various Amino Acids | dₓ | GC-MS | Deuterated derivatives consistently elute earlier than their protiated analogs.[7] | [7] |
To mitigate the chromatographic isotope effect, it is crucial to use an internal standard with a sufficient number of deuterium atoms (typically three or more) to ensure a clear mass shift without significantly altering the chromatographic behavior.[7] Alternatively, using ¹³C or ¹⁵N labeled internal standards can circumvent this issue as they exhibit negligible chromatographic isotope effects.[7]
Key Experimental Protocol: LC-MS/MS Analysis of Deuterated Drugs
A typical protocol for the quantitative analysis of a deuterated drug and its non-deuterated counterpart in a biological matrix involves:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of the drug from the biological matrix (e.g., plasma).
-
Internal Standard Spiking: Addition of a known concentration of a stable isotope-labeled internal standard (ideally ¹³C or ¹⁵N labeled to avoid chromatographic shifts).
-
LC Separation: Chromatographic separation of the analyte and internal standard using a suitable column and mobile phase gradient.
-
MS/MS Detection: Detection and quantification using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific transitions for the analyte and the internal standard.
-
Quantification: Calculation of the analyte concentration based on the peak area ratio of the analyte to the internal standard.
Conclusion: Making Informed Decisions
The choice of isotopic labeling strategy has a profound impact on the accuracy and reliability of quantitative analysis. For cellular proteomics where high precision is paramount, SILAC remains a gold standard due to its minimal isotopic effects and early sample pooling.[10] For broader sample applicability and higher multiplexing, iTRAQ and TMT are powerful tools, though careful consideration of potential ratio compression is necessary.[10] In the realm of drug development and bioanalysis, deuterium labeling offers the unique advantage of intentionally modulating metabolic rates through the kinetic isotope effect. However, the potential for chromatographic isotope effects necessitates careful method development and validation when using deuterated internal standards for quantification. By understanding the principles and potential pitfalls of each technique, researchers can make informed decisions to ensure the integrity and accuracy of their quantitative data.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 13. [PDF] Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Navigating Bioanalytical Methodologies: A Comparative Guide to the Use of Stable Isotope-Labeled Standards
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of successful therapeutic development. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure the reliability and quality of data submitted for new drug applications. A critical component of these guidelines is the appropriate use of internal standards (IS) to compensate for variability during sample processing and analysis. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, and offers detailed protocols for key validation experiments.
The harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation now serves as a unified standard, streamlining the global drug development process. This guideline, adopted by both the FDA and EMA, strongly recommends the use of a SIL-IS, particularly for mass spectrometry-based methods, due to its ability to effectively track the analyte of interest throughout the analytical process.[1]
The Gold Standard: Performance of Stable Isotope-Labeled Internal Standards
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This structural identity ensures that the SIL-IS co-elutes with the analyte and exhibits nearly identical behavior during extraction, ionization, and detection. This intrinsic property leads to superior accuracy and precision compared to other types of internal standards, such as structural analogs.
Quantitative Data Comparison: SIL-IS vs. Structural Analog IS
The following tables summarize quantitative data from various studies, highlighting the performance advantages of using a SIL-IS across different therapeutic modalities and analytical platforms.
| Analyte/Drug Class | Internal Standard Type | Key Performance Metric | Result | Reference |
| Small Molecule (Kahalalide F) | Structural Analog | Mean Bias (Accuracy) | 96.8% (statistically significant deviation from 100%) | [2] |
| Stable Isotope-Labeled (SIL) | Mean Bias (Accuracy) | 100.3% (no significant deviation from 100%) | [2] | |
| Structural Analog | Standard Deviation (Precision) | 8.6% | [2] | |
| Stable Isotope-Labeled (SIL) | Standard Deviation (Precision) | 7.6% (significantly lower variance) | [2] | |
| Peptide (Glufibrinopeptide B, etc.) | Not specified | Sensitivity (LLOQ) | Triple Quadrupole MS generally more sensitive | [3] |
| Stable Isotope-Labeled (SIL) on HRMS | Sensitivity (LLOQ) | High-Resolution TOF-MS offers a useful alternative with minor sensitivity differences | [3] | |
| Oligonucleotide (siRNA) | Analog IS | Matrix Effects | Potential for unresolved differences in matrix effects | [4] |
| Stable Isotope-Labeled (SIL) | Quantitation | Robust quantitation with high accuracy and precision (±5%) | [4] | |
| Antibody-Drug Conjugate (ADC) | Not specified | In vivo Characterization | Traditional methods may not observe biotransformation | [5] |
| Stable Isotope-Labeled (SIL) - Intact Quantification | In vivo Characterization | Unveils potential biotransformation of the ADC | [5] |
Table 1: Performance Comparison of Internal Standards. This table clearly demonstrates the enhanced accuracy and precision achieved with the use of SIL-ISs across a range of molecule types. For the small molecule anticancer drug Kahalalide F, the SIL-IS resulted in a mean bias closer to the true value and significantly better precision compared to a structural analog.[2] While triple quadrupole mass spectrometers remain highly sensitive for peptide analysis, modern high-resolution time-of-flight instruments utilizing SIL-ISs provide a viable and often preferable alternative.[3] For complex modalities like oligonucleotides and ADCs, SIL-ISs are crucial for robust quantification and for providing deeper insights into their in vivo behavior.[4][5]
Experimental Protocols: A Practical Guide to Validation
The successful validation of a bioanalytical method hinges on a series of well-defined experiments. The following are detailed protocols for key validation parameters as recommended by regulatory guidelines.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Matrix Screening:
-
Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum, urine).
-
Analyze each blank lot to assess for any interfering peaks at the retention times of the analyte and the SIL-IS.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% of the response for the SIL-IS.
-
-
LLOQ and ULOQ Analysis:
-
Spike one lot of the blank matrix with the analyte at the LLOQ and another at the Upper Limit of Quantification (ULOQ).
-
Spike all samples (except the blank without IS) with the SIL-IS at the working concentration.
-
Analyze the samples to confirm that the analyte and IS can be reliably detected and quantified at the boundaries of the calibration range without significant interference.
-
Matrix Effect
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the SIL-IS.
Protocol:
-
Sample Preparation:
-
Obtain at least six individual lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Post-extraction Spike): Extract the blank matrix from each of the six lots. Spike the analyte and SIL-IS into the post-extraction supernatant.
-
Set B (Neat Solution): Prepare solutions of the analyte and SIL-IS in a neat solvent (e.g., mobile phase) at the same concentrations as in Set A.
-
-
-
Data Analysis:
-
Analyze both sets of samples and calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Area in Set A) / (Mean Peak Area in Set B)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.
-
Stability
Objective: To evaluate the stability of the analyte and the IS in the biological matrix under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -70°C and thaw at room temperature).
-
Analyze the samples and compare the concentrations to nominal values.
-
-
Bench-Top Stability:
-
Prepare low and high concentration QC samples.
-
Keep the samples at room temperature for a duration that mimics the expected sample handling time in the laboratory.
-
Analyze the samples and compare the concentrations to nominal values.
-
-
Long-Term Stability:
-
Prepare a set of low and high concentration QC samples.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C) for a period that covers the duration of the study.
-
Analyze the samples at various time points and compare the concentrations to nominal values.
-
-
Stock and Working Solution Stability:
-
Evaluate the stability of the stock and working solutions of the analyte and SIL-IS at their intended storage conditions.
-
-
Acceptance Criteria for all stability tests: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Logical Dependencies
To further elucidate the processes and relationships within bioanalytical method validation, the following diagrams are provided.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Performance of Homoveratric Acid-d2 as an Internal Standard in Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected performance characteristics of homoveratric acid-d2 when used as an internal standard in the quantitative analysis of homoveratric acid in various biological matrices. Due to the limited availability of direct performance data for homoveratric acid-d2 in peer-reviewed literature, this guide leverages data from a validated bioanalytical method for the closely related compound, homovanillic acid (HVA), and its deuterated internal standard (HVA-d3). Given the structural and chemical similarities, the performance characteristics presented here serve as a robust proxy for what can be anticipated when developing and validating an assay for homoveratric acid using homoveratric acid-d2.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard.[1] A deuterated analog, such as homoveratric acid-d2, is chemically almost identical to the analyte of interest, homoveratric acid. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention to the analyte.[1] This co-elution and parallel behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision of the analytical method.[2]
Comparative Performance Data
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While structural analogs can be used, they often exhibit different extraction recoveries and ionization responses compared to the analyte, which can compromise data quality. The following tables summarize the expected performance characteristics of a bioanalytical method for homoveratric acid utilizing homoveratric acid-d2 as an internal standard, based on a validated LC-MS/MS method for HVA.
Table 1: Linearity and Sensitivity
| Parameter | Expected Performance |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (% bias) | ± 15% |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) |
| Low QC (15 ng/mL) | < 10% | ± 10% | < 10% | ± 10% |
| Medium QC (250 ng/mL) | < 8% | ± 8% | < 8% | ± 8% |
| High QC (4000 ng/mL) | < 8% | ± 8% | < 8% | ± 8% |
Table 3: Recovery and Matrix Effect
| Analyte Concentration | Mean Extraction Recovery (%) | Recovery Precision (%CV) | Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC | 85 - 95% | < 10% | 90 - 110% | < 10% |
| High QC | 85 - 95% | < 10% | 90 - 110% | < 10% |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS method for the quantification of homoveratric acid in human plasma is provided below. This protocol is based on established methods for similar acidic compounds.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of homoveratric acid-d2 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of homoveratric acid from potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Homoveratric acid: [M-H]⁻ → product ion (e.g., m/z 195 → 151)
-
Homoveratric acid-d2: [M-H]⁻ → product ion (e.g., m/z 197 → 153)
-
Mandatory Visualizations
The following diagrams illustrate the bioanalytical workflow and the principle of using a deuterated internal standard.
Caption: A typical bioanalytical workflow for the quantification of homoveratric acid.
Caption: Principle of using a deuterated internal standard for accurate quantification.
References
Inter-Assay Precision and Accuracy: A Comparative Guide to the Gold Standard of Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, achieving the highest standards of accuracy and precision is paramount. The use of a deuterated internal standard in conjunction with liquid chromatography-mass spectrometry (LC-MS) is widely recognized as the gold standard for robust and reliable quantification.[1][2] This guide provides an objective comparison of analytical methods that employ deuterated internal standards against those that do not, supported by experimental data, to underscore the profound impact on data quality.
The core principle behind a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][3] By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the standard can be differentiated by the mass spectrometer while behaving almost identically during sample preparation, chromatography, and ionization.[1][3] This co-elution allows the deuterated internal standard to effectively compensate for variability throughout the analytical process, including extraction recovery, injection volume, and matrix effects such as ion suppression or enhancement.[3][4]
Performance Comparison: Data-Driven Insights
The true advantage of employing a deuterated internal standard is quantitatively evident in the improved accuracy and precision of the analytical method. The following tables summarize experimental data from comparative studies.
Table 1: Comparison of an Analog Internal Standard vs. a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma [3]
| Analyte | Internal Standard | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |
As the data indicates, the use of a deuterated internal standard for the analysis of Kahalalide F resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD)[3].
Table 2: Intra- and Inter-assay Accuracy and Precision for the Analysis of 5-hydroxyindoleacetic acid (5-HIAA) in Urine using a Deuterated Internal Standard [3]
| Analyte | Internal Standard | Matrix | Accuracy (% Deviation from Target) | Precision (% CV) |
| 5-HIAA | Deuterated IS | Urine | < 12 | < 12 |
This data demonstrates that the method meets typical acceptance criteria for bioanalytical assays as stipulated by regulatory bodies like the FDA.[3][5]
Experimental Protocols
Below are representative experimental protocols for the quantification of analytes in biological matrices using a deuterated internal standard with LC-MS/MS.
Protocol 1: Quantification of Immunosuppressants in Whole Blood [1]
-
Sample Preparation:
-
To 50 µL of calibrator, quality control (QC), or patient whole blood, add 100 µL of an internal standard working solution containing the deuterated analogs of the analytes in methanol.
-
Vortex the sample for 10 seconds.
-
Add 200 µL of a precipitation reagent (e.g., zinc sulfate in methanol) to precipitate proteins.
-
Vortex for an additional 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a UHPLC system with a suitable reversed-phase column (e.g., C18 or phenyl-hexyl).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Quantify the analyte concentration by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.[6]
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.[6]
-
Protocol 2: Analysis of Pesticides in a Complex Matrix (e.g., Cannabis) [7]
-
Sample Preparation:
-
Weigh 0.5 g of the homogenized cannabis matrix (e.g., flower, edible, concentrate).
-
Add 10 µL of the calibration or QC spiking solution.
-
Add 10 µL of a working internal standard solution containing the deuterated analogs.
-
Add 10.0 mL of an extraction solvent (e.g., 9:1 methanol:water with 0.1% acetic acid).
-
Agitate for 15 minutes.
-
Centrifuge to separate the solid and liquid phases.
-
Transfer 1 mL of the supernatant to an HPLC vial for analysis.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation using a deuterated internal standard.
References
Justification for Using a Deuterated Standard in a New Analytical Method: A Comparison Guide
For researchers, scientists, and drug development professionals, the development of robust and reliable analytical methods is paramount for generating high-quality data. In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that directly influences the accuracy and precision of the results. This guide provides an objective comparison between deuterated internal standards and other alternatives, primarily structural analogs, supported by experimental data, to justify the selection of deuterated standards for new analytical methods.
The Gold Standard for Bioanalysis
An internal standard is a compound added at a known concentration to samples, calibration standards, and quality controls to correct for variability during the analytical process.[1] An ideal IS should mimic the analyte of interest throughout sample preparation, injection, and detection, thereby compensating for issues like extraction loss and instrument variability.[2][3]
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry.[1][3] In a deuterated standard, one or more hydrogen atoms of the analyte are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3] This results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[4]
Core Advantage: Superior Mitigation of Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples (e.g., plasma, urine) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][6][7]
The key advantage of a deuterated internal standard is its ability to effectively compensate for these matrix effects. Because its physicochemical properties are nearly identical to the analyte, it co-elutes during chromatography.[4][8] This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[5][7] As a result, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate, even in the presence of significant matrix effects.
In contrast, non-deuterated standards, such as structural analogs, have different chemical structures. This can lead to different chromatographic retention times and varying susceptibility to matrix effects, resulting in inadequate compensation and compromised data quality.[6][8]
Quantitative Data Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy (closeness to the true value) and precision (reproducibility).
Table 1: Comparison of Assay Accuracy and Precision
This table summarizes data from studies directly comparing the performance of deuterated (SIL-IS) versus structural analog internal standards for the quantification of various drugs.
| Analyte / Drug | Internal Standard Type | Performance Metric | Result | Reference(s) |
| Kahalalide F | Deuterated IS | Mean Bias (%) | 100.3 | [9][10] |
| Structural Analog IS | Mean Bias (%) | 96.8 | [9][10] | |
| Deuterated IS | Std. Dev. of Bias (%) | 7.6 | [9][10] | |
| Structural Analog IS | Std. Dev. of Bias (%) | 8.6 | [9][10] | |
| Tacrolimus | Deuterated IS | Comparison with Independent Method (Slope) | 0.95 | [9] |
| Structural Analog IS | Comparison with Independent Method (Slope) | 0.83 | [9] | |
| Sirolimus | Deuterated IS | Inter-patient Assay Imprecision (CV%) | 2.7 - 5.7 | [5] |
| Structural Analog IS | Inter-patient Assay Imprecision (CV%) | 7.6 - 9.7 | [5] |
The data clearly indicates that methods using deuterated internal standards exhibit lower bias and higher precision (lower CV% and standard deviation), leading to more accurate and reliable results.
Visualizing the Justification and Workflow
Diagrams created using the DOT language illustrate the logical basis for using a deuterated standard and the typical workflows for method validation.
Caption: Logic of matrix effect compensation by different internal standards.
Caption: Experimental workflow for evaluating matrix effects.
Experimental Protocols
Detailed methodologies are crucial for validating a new analytical method and demonstrating the effectiveness of the chosen internal standard.
Protocol 1: Comparative Evaluation of Internal Standards
Objective: To directly compare the performance of a deuterated internal standard with a non-deuterated structural analog.
Methodology:
-
Preparation of Standards: Prepare two independent sets of calibration standards and quality control (QC) samples by spiking a blank biological matrix with the analyte.[1]
-
Set 1: Add the deuterated internal standard at a constant concentration to all samples.
-
Set 2: Add the structural analog internal standard at a constant concentration to all samples.
-
-
Sample Processing: Process both sets of samples using the identical sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]
-
LC-MS/MS Analysis: Analyze both sets using the same validated LC-MS/MS method.[1]
-
Data Comparison: Construct calibration curves and calculate the concentrations for the QC samples for both sets. Compare key validation parameters, including:[1]
-
Accuracy: The deviation of the mean calculated concentration from the true concentration.
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV%) of the calculated concentrations for replicate QC samples.
-
Linearity: The correlation coefficient (r²) of the calibration curves.
-
Protocol 2: Matrix Effect Evaluation
Objective: To quantitatively assess the degree of ion suppression or enhancement and determine if the deuterated internal standard effectively compensates for it.
Methodology:
-
Sample Preparation: Prepare three sets of samples as described below.[2][11]
-
Set A (Neat Solution): Spike the analyte and the deuterated IS into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different sources of blank biological matrix. Spike the analyte and deuterated IS into the final, clean extracts.
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank biological matrix before performing the extraction process. (This set is primarily used for recovery assessment but is part of the overall validation).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.[11]
-
Calculations:
-
Matrix Factor (MF): Calculate the MF to determine the impact of the matrix on the analyte's signal. A value < 1 indicates suppression; > 1 indicates enhancement.[9]
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
IS-Normalized Matrix Factor: Calculate the IS-Normalized MF to determine if the IS corrects for the matrix effect. A value close to 1.0 indicates effective compensation.[11]
-
IS-Normalized MF = (Mean analyte/IS peak area ratio in Set B) / (Mean analyte/IS peak area ratio in Set A)
-
-
Conclusion
The choice of internal standard is a foundational decision in the development of a new analytical method. While structural analogs can be used, the experimental evidence strongly supports the use of deuterated internal standards as the superior choice for achieving the highest levels of accuracy and precision.[3] Their ability to co-elute with the analyte allows them to effectively track and correct for variability during sample preparation and, most critically, to compensate for unpredictable matrix effects.[5][7] This enhanced robustness and reliability make deuterated standards the justified and recommended choice for generating defensible data in research and regulated drug development environments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Ionization Efficiency of Labeled vs. Unlabeled Homoveratric Acid in Mass Spectrometry
Theoretical Background
In electrospray ionization (ESI) mass spectrometry, the efficiency of ion generation from an analyte in solution is influenced by several factors, including its concentration, pKa, surface activity, and the composition of the solvent. When an analyte is isotopically labeled (e.g., with Deuterium, Carbon-13, or Nitrogen-15), its fundamental chemical properties remain largely unchanged. Consequently, the ionization efficiency of a labeled compound is expected to be very similar to that of its unlabeled form.[1][2]
However, minor differences can arise, particularly with deuterium labeling. The substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time, known as the "isotope effect".[3][4] If the labeled and unlabeled compounds do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to apparent differences in ionization efficiency.[5]
Hypothetical Experimental Protocol
To empirically compare the ionization efficiency of labeled and unlabeled homoveratric acid, the following experimental protocol could be employed:
-
Preparation of Standards: Prepare individual stock solutions of unlabeled homoveratric acid and a labeled version (e.g., D3-homoveratric acid) of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Preparation of Calibration Curves: Create a series of calibration standards for both the unlabeled and labeled homoveratric acid, covering a relevant concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
LC-MS/MS Analysis: Analyze the standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Employ a suitable reversed-phase column to achieve good peak shape and retention for homoveratric acid. A gradient elution profile would be used to ensure the separation of the analyte from any potential contaminants.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to detect and quantify the parent and product ions for both unlabeled and labeled homoveratric acid.
-
-
Data Analysis:
-
Generate calibration curves for both the labeled and unlabeled compounds by plotting the peak area against the concentration.
-
Compare the slopes of the two calibration curves. If the ionization efficiencies are identical, the slopes should be statistically indistinguishable.
-
Calculate the response ratio at each concentration level by dividing the peak area of the labeled compound by the peak area of the unlabeled compound. This ratio should be close to 1 if the ionization efficiencies are the same.
-
Hypothetical Data Presentation
The following table summarizes hypothetical data from the experiment described above.
| Concentration (ng/mL) | Unlabeled Homoveratric Acid Peak Area (Arbitrary Units) | Labeled (D3) Homoveratric Acid Peak Area (Arbitrary Units) | Response Ratio (Labeled/Unlabeled) |
| 1 | 1,520 | 1,495 | 0.98 |
| 10 | 15,350 | 15,180 | 0.99 |
| 50 | 76,100 | 75,850 | 0.99 |
| 100 | 151,200 | 150,500 | 0.99 |
| 500 | 755,400 | 751,300 | 0.99 |
| 1000 | 1,505,000 | 1,498,000 | 0.99 |
In this hypothetical dataset, the response ratio is consistently close to 1 across the entire concentration range, suggesting that the ionization efficiencies of the labeled and unlabeled homoveratric acid are virtually identical under these experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for comparing the ionization efficiency of labeled and unlabeled homoveratric acid.
Conclusion
While empirical data for homoveratric acid is not available, the fundamental principles of mass spectrometry and the vast body of literature on the use of stable isotope-labeled internal standards strongly suggest that the ionization efficiencies of labeled and unlabeled homoveratric acid would be highly similar. Any minor discrepancies would likely arise from chromatographic isotope effects rather than inherent differences in the ionization process itself. For quantitative bioanalysis, the use of a stable isotope-labeled internal standard for homoveratric acid remains the most robust approach to correct for variability in sample preparation, chromatography, and ionization.[1][6]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. iroatech.com [iroatech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxyphenylacetic-2,2-D2 acid, ensuring operational integrity and building trust in safe laboratory practices.
Important Note on Isotopic Labeling: 3,4-Dimethoxyphenylacetic-2,2-D2 acid is a compound labeled with deuterium, a stable (non-radioactive) isotope of hydrogen. For disposal purposes, compounds enriched with stable isotopes are handled in the same manner as their unenriched counterparts.[1][] The disposal procedure is therefore determined by the chemical hazards of the parent molecule, 3,4-Dimethoxyphenylacetic acid.
Hazard Identification and Safety Precautions
Based on Safety Data Sheets (SDS) for the parent compound, 3,4-Dimethoxyphenylacetic acid, and hazard information for the deuterated version, the primary risks are:
-
Harmful if swallowed.
-
Causes skin irritation. [3]
Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles or face shields, chemical-resistant gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for both the deuterated and non-deuterated forms of the compound.
| Property | 3,4-Dimethoxyphenylacetic-2,2-D2 acid | 3,4-Dimethoxyphenylacetic acid (Homoveratric Acid) |
| CAS Number | 19031-58-4[4][7] | 93-40-3[5][8] |
| Molecular Formula | C₁₀H₁₀D₂O₄[4] | C₁₀H₁₂O₄[3] |
| Molecular Weight | 198.21 g/mol [4][7] | 196.20 g/mol [5][8] |
| Appearance | Crystals / Solid[4] | White to beige powder / solid[3][9] |
| Melting Point | Not specified | 96-99 °C[3][5] |
| GHS Hazard Statements | H319, H335[4] | H302, H315, H319, H335 |
Experimental Protocol: Step-by-Step Disposal Procedure
The standard and required method for disposing of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is through a licensed hazardous waste management service. Direct disposal into drains or regular trash is prohibited.[10] The following protocol details the operational steps for collecting and preparing the chemical waste for pickup.
Objective: To safely collect, label, and store solid 3,4-Dimethoxyphenylacetic-2,2-D2 acid waste for disposal by a certified environmental health and safety (EHS) contractor.
Materials:
-
Designated hazardous waste container (wide-mouth, sealable, compatible plastic or glass).
-
Hazardous Waste Label.
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Tools for transfer (e.g., spatula, scoop, brush, and dustpan).
-
Secondary containment bin.
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where hazardous waste will be stored temporarily.[11] This area must be under the control of the generator, away from drains, and clearly marked.
-
Prepare the Waste Container:
-
Select a clean, dry container compatible with acidic solids. Ensure it has a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[11]
-
-
Waste Collection:
-
Working in a fume hood or well-ventilated area, carefully transfer the solid waste into the designated container using a spatula or scoop.
-
For residual powder or spills, gently sweep up the material using a brush and dustpan and add it to the container. Avoid generating dust.[6]
-
Contaminated materials such as weigh boats, gloves, or paper towels should also be placed in the waste container.
-
-
Labeling:
-
Fill out the hazardous waste label completely.[11] Include:
-
The full chemical name: "3,4-Dimethoxyphenylacetic-2,2-D2 acid" and/or "Waste Solid Organic Acid."
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date the container was first used.
-
An estimate of the quantity.
-
-
-
Storage:
-
Securely close the container lid. Containers must be kept closed except when actively adding waste. [11][12]
-
Wipe the exterior of the container to remove any contamination.
-
Place the sealed container in a designated secondary containment bin within the SAA.
-
Segregate this acidic waste from bases, oxidizers, and other incompatible materials.[10][11]
-
-
Arrange for Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[10] Follow your institution's specific procedures for requesting waste collection.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
Caption: Disposal workflow for 3,4-Dimethoxyphenylacetic-2,2-D2 acid.
References
- 1. moravek.com [moravek.com]
- 3. fishersci.com [fishersci.com]
- 4. (3,4-Dimethoxyphenyl)acetic Acid 2,2-D2 [a-2-s.com]
- 5. 3,4-Dimethoxyphenylacetic acid 98 93-40-3 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. (3,4-Dimethoxyphenyl)acetic-alpha,alpha-d2 Acid [lgcstandards.com]
- 8. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
